Parecoxib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044229 | |
| Record name | Parecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-84-7 | |
| Record name | Parecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Parecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biotransformation of Parecoxib Sodium into Valdecoxib
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parecoxib sodium is a parenterally administered, water-soluble prodrug developed to provide the anti-inflammatory, analgesic, and antipyretic benefits of its active moiety, valdecoxib, in clinical settings where oral administration is not feasible.[1][2][3] Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][4] The clinical efficacy of this compound is entirely dependent on its rapid and extensive biotransformation to valdecoxib. This guide provides a detailed technical overview of this conversion process, including the underlying enzymatic mechanism, the resulting pharmacokinetic profile, and the experimental methodologies used to characterize this critical metabolic step.
Mechanism of Prodrug Conversion
The conversion of this compound to valdecoxib is a straightforward and efficient metabolic process. Following intravenous (IV) or intramuscular (IM) administration, this compound is rapidly and almost completely hydrolyzed in vivo.[5]
-
Reaction Type: Enzymatic Hydrolysis.[5]
-
Products: The hydrolysis of the propanamide bond in this compound yields two products: the active drug, valdecoxib, and an inert byproduct, propionic acid.[1][2][5]
-
Primary Site of Conversion: The transformation occurs predominantly in the liver.[4][5]
-
Catalyzing Enzymes: This biotransformation is facilitated by hepatic carboxylesterases (CEs), specifically human carboxylesterase 1 (hCE1) and 2 (hCE2), which are key enzymes in the metabolism of various ester- and amide-containing drugs.[1][4][6]
The diagram below illustrates the single-step enzymatic conversion.
Pharmacokinetics of this compound and Valdecoxib
The pharmacokinetic profiles of this compound and its metabolite valdecoxib are distinct and reflect the rapid and efficient nature of the conversion. This compound has a very short lifespan in plasma, while the active valdecoxib exhibits a much longer duration of action.
Key Pharmacokinetic Parameters
The conversion is so rapid that the plasma half-life of this compound is approximately 22 minutes.[1][5] In contrast, the resulting active metabolite, valdecoxib, has a substantially longer elimination half-life of about 8 hours.[1][3] Following a single IV dose of 20 mg this compound, the peak plasma concentration (Cmax) of valdecoxib is achieved in about 30 minutes; after a 20 mg IM dose, this takes approximately 1 hour.[5] Despite the difference in administration routes, the total systemic exposure (AUC) to valdecoxib is similar, indicating excellent bioavailability from both IV and IM injections.[5][7]
The conceptual relationship between the plasma concentrations of the prodrug and the active drug over time is visualized below.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and valdecoxib following parenteral administration of this compound sodium.
| Parameter | This compound (Prodrug) | Valdecoxib (Active Metabolite) | Route of Administration | Dose | Reference |
| t½ (Half-life) | ~22 minutes | ~8 hours | IV / IM | N/A | [1][3][5] |
| Tmax (Time to Peak) | N/A | ~30 minutes | IV | 20 mg | [5] |
| Tmax (Time to Peak) | N/A | ~1 hour | IM | 20 mg | [5] |
| Bioequivalence | N/A | AUC and Cmax are bioequivalent | IV vs. IM | 20 mg | [7] |
N/A: Not applicable or not the primary metric for the prodrug.
Experimental Protocols for Analysis
Characterizing the conversion of this compound to valdecoxib requires robust analytical methods to simultaneously quantify both compounds in biological matrices.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a framework for assessing the pharmacokinetics of this compound and valdecoxib in a preclinical model.
-
Animal Model: Male Sprague-Dawley rats are used.[8] Animals are fasted overnight with free access to water before dosing.[8]
-
Drug Administration: this compound sodium, dissolved in a suitable vehicle (e.g., 0.9% saline), is administered via a single intravenous injection (e.g., through the tail vein) at a specified dose (e.g., 5 mg/kg).[8]
-
Blood Sampling: Serial blood samples (~0.3 mL) are collected into heparinized tubes at multiple time points post-dose. A typical schedule includes 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[8]
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 3000 rpm for 10 minutes) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -20°C or -80°C until analysis.[8]
-
Bioanalytical Method (UPLC-MS/MS):
-
Sample Preparation: A protein precipitation method is typically used. An internal standard (IS), such as celecoxib, is added to a small volume of plasma (e.g., 50 µL).[9] Acetonitrile is then added to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.[8][9]
-
Chromatography: Separation is achieved using a reverse-phase UPLC column (e.g., Acquity UPLC BEH C18).[10] The mobile phase often consists of a gradient of acetonitrile and an aqueous solution with a modifier like ammonium acetate.[9][11]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[9] Specific precursor-to-product ion transitions are monitored for this compound, valdecoxib, and the IS.[9] For example, m/z 368.97→119.01 for this compound and m/z 312.89→118.02 for valdecoxib have been reported.[9]
-
-
Data Analysis: Plasma concentration-time data for both analytes are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[8][9]
The workflow for such a study is outlined in the diagram below.
Protocol: In Vitro Metabolism Assay
To confirm the role of hepatic enzymes, an in vitro assay can be performed.
-
Reaction System: Human liver microsomes or S9 fraction, which contain carboxylesterases.
-
Incubation: this compound is incubated with the liver fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by adding a cofactor regenerating system if necessary (though not typically required for hydrolases).
-
Time Course: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of remaining this compound and the newly formed valdecoxib.
-
Outcome: A time-dependent decrease in this compound concentration with a corresponding increase in valdecoxib concentration demonstrates enzymatic conversion.
Conclusion
The conversion of this compound sodium to valdecoxib is a rapid, efficient, and well-characterized biotransformation that is fundamental to its clinical utility. Mediated by hepatic carboxylesterases, this hydrolysis reaction ensures the swift delivery of the active COX-2 inhibitor, valdecoxib, into systemic circulation following parenteral administration. The distinct pharmacokinetic profiles of the short-lived prodrug and the long-acting active metabolite are well-documented and can be reliably studied using established in vivo protocols and modern bioanalytical techniques like UPLC-MS/MS. A thorough understanding of this conversion is critical for professionals involved in drug development, clinical pharmacology, and pain management.
References
- 1. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of this compound and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous detection and quantification of this compound and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclooxygenase-2 (COX-2) Selectivity of Parecoxib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclooxygenase-2 (COX-2) selectivity of parecoxib, an injectable prodrug that is rapidly converted in vivo to its active form, valdecoxib.[1][2] Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain.[3][4] This document details the quantitative measures of its selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.
Quantitative Assessment of COX-2 Selectivity
The selectivity of a non-steroidal anti-inflammatory drug (NSAID) for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.[5] This selectivity is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
The data presented below summarizes the in vitro and ex vivo COX inhibition data for valdecoxib, the active metabolite of this compound.
| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Recombinant Enzyme Assay | Recombinant Human | 150 | 0.005 | 30000 |
| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | 21.9 | 0.24 | 91.25 |
| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | - | - | 30 |
| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | - | - | 61.5 |
Note: Data compiled from multiple sources. Variations in experimental conditions can lead to different absolute IC50 values.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of NSAIDs. The two primary methods employed are in vitro enzyme assays using purified recombinant enzymes and more physiologically relevant ex vivo human whole blood assays.
Recombinant Enzyme Inhibition Assay
This assay provides a direct measure of the inhibitory activity of a compound on isolated COX-1 and COX-2 enzymes.
Principle: The activity of purified recombinant human COX-1 or COX-2 is measured in the presence of various concentrations of the test compound (valdecoxib). The production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid, is quantified, typically by enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Detailed Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used. The enzymes are typically stored at -80°C and thawed on ice before use.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Heme Cofactor: A solution of hematin is prepared in the assay buffer.
-
Substrate: A solution of arachidonic acid is prepared in ethanol and then diluted in the assay buffer.
-
Test Compound (Valdecoxib): A stock solution of valdecoxib is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
-
Assay Procedure: a. In a reaction tube, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2). b. Add the test compound solution at various concentrations to the respective tubes. A vehicle control (solvent only) is also included. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the arachidonic acid substrate. e. Incubate the reaction for a specific time (e.g., 2 minutes) at 37°C. f. Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl) or a reducing agent like stannous chloride.
-
Quantification of Prostaglandin Production: a. The amount of PGE2 produced is quantified using a validated method, most commonly a competitive ELISA. b. The results are used to calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Data Analysis: a. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. b. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This assay is considered more physiologically relevant as it measures COX inhibition in a cellular environment, taking into account factors like protein binding and cell permeability.[7][8]
Principle: Freshly drawn human blood is used as the source for both COX-1 and COX-2 activity. COX-1 activity is measured by the production of thromboxane B2 (TXB2) from platelets during blood clotting. COX-2 activity is induced in monocytes by stimulation with lipopolysaccharide (LPS), and the subsequent production of PGE2 is measured.[8]
Detailed Methodology:
-
Blood Collection: Venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks prior to the donation.
-
COX-1 Activity Assay (Thromboxane B2 Production): a. Aliquots of whole blood are incubated with various concentrations of the test compound (valdecoxib) or vehicle control in glass tubes at 37°C for a specified time (e.g., 15-60 minutes). b. The blood is allowed to clot, during which platelets are activated and produce thromboxane A2, which is rapidly hydrolyzed to the stable metabolite TXB2. c. The reaction is stopped by placing the tubes on ice and adding a COX inhibitor like indomethacin. d. Serum is separated by centrifugation. e. The concentration of TXB2 in the serum is measured by ELISA or LC-MS/MS.
-
COX-2 Activity Assay (Prostaglandin E2 Production): a. Aliquots of heparinized whole blood are incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway. b. The blood is then stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9][10] c. The test compound (valdecoxib) or vehicle control is added at various concentrations. d. The blood is incubated for an extended period (e.g., 5-24 hours) at 37°C to allow for COX-2 induction and PGE2 production.[8][9] e. Plasma is separated by centrifugation. f. The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS.
-
Data Analysis: a. The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. b. The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Arachidonic Acid Metabolism and COX Inhibition
The anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of prostaglandin synthesis by its active metabolite, valdecoxib.[4] Prostaglandins are potent lipid mediators derived from arachidonic acid.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways and the inhibitory action of valdecoxib.
Experimental Workflow for Determining COX-2 Selectivity
The following diagram illustrates the general workflow for assessing the COX-2 selectivity of a test compound like valdecoxib using the human whole blood assay.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Parecoxib for Postoperative Pain Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of parecoxib, a parenterally administered selective cyclooxygenase-2 (COX-2) inhibitor, for applications in postoperative pain research. It details the mechanism of action, summarizes quantitative efficacy data from clinical trials, outlines established experimental protocols, and discusses the safety profile.
Core Mechanism of Action
This compound is a water-soluble prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1][2] Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.
1.1. Peripheral COX-2 Inhibition
Tissue injury during surgery triggers an inflammatory cascade. This process upregulates the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2).[3] Prostaglandins are key mediators that sensitize peripheral nociceptors, leading to hyperalgesia and the sensation of postoperative pain.[4] Valdecoxib selectively binds to and inhibits the COX-2 enzyme, thereby blocking the synthesis of these pro-inflammatory prostaglandins.[4] This targeted action reduces inflammation and alleviates pain at the site of injury.[5] The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation.[4] By sparing COX-1, this compound offers a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][6]
References
- 1. Efficacy and safety of this compound sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous or intramuscular this compound for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of the COX-2 inhibitor this compound on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. surgeryresearchjournal.com [surgeryresearchjournal.com]
- 6. This compound: a shift in pain management? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Anti-Inflammatory and Analgesic Properties of Parecoxib
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parecoxib, a parenterally administered prodrug of valdecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor that has carved a significant niche in the management of acute pain, particularly in the postoperative setting. Its potent anti-inflammatory and analgesic properties, coupled with a favorable gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs), make it a subject of considerable interest in both clinical practice and pharmaceutical research. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic actions of this compound, with a focus on its mechanism of action, pharmacokinetics, and the signaling pathways it modulates. Detailed experimental methodologies and quantitative efficacy data are presented to serve as a valuable resource for the scientific community.
Introduction
Pain and inflammation are complex physiological responses to tissue injury or disease. The synthesis of prostaglandins, mediated by the cyclooxygenase (COX) enzymes, plays a pivotal role in these processes.[1] While the COX-1 isoform is constitutively expressed and involved in physiological functions such as gastric cytoprotection and platelet aggregation, the COX-2 isoform is primarily induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to therapeutic effects but also a risk of gastrointestinal and hematological side effects.[1][3]
This compound was developed as a selective COX-2 inhibitor to provide potent analgesia and anti-inflammatory effects while minimizing the adverse effects associated with COX-1 inhibition.[1][4] As a water-soluble prodrug, this compound is suitable for intravenous (IV) or intramuscular (IM) administration, offering a significant advantage in the perioperative period when oral administration is not feasible.[4][5] Upon administration, it is rapidly and completely hydrolyzed in the liver to its active metabolite, valdecoxib, which is responsible for the therapeutic effects.[2][6][7]
Mechanism of Action
The therapeutic efficacy of this compound is attributed to the selective inhibition of the COX-2 enzyme by its active metabolite, valdecoxib.[1][2] This selective inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
Selective COX-2 Inhibition
Valdecoxib exhibits a high degree of selectivity for the COX-2 enzyme over the COX-1 enzyme. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[2] By sparing the COX-1 enzyme, the production of prostaglandins necessary for maintaining the integrity of the gastric mucosa and normal platelet function remains largely unaffected.[1]
Signaling Pathways
The anti-inflammatory and analgesic effects of this compound extend beyond simple prostaglandin synthesis inhibition and involve the modulation of complex intracellular signaling pathways.
-
Prostaglandin Synthesis Pathway: The primary mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. This, in turn, reduces the synthesis of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.) that sensitize peripheral nociceptors and mediate inflammatory responses.
-
Spinal ERK Signaling: Studies have indicated that this compound can exert its analgesic effects by suppressing the activation of extracellular signal-regulated kinase (ERK) in the spinal cord.[9] Surgical incision can lead to the phosphorylation and activation of ERK in spinal neurons, contributing to central sensitization and pain hypersensitivity. This compound has been shown to inhibit this spinal p-ERK expression.[9]
-
MAPK Signaling Pathway: In the context of septic inflammation, this compound has been demonstrated to suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK.[10] This suggests a broader anti-inflammatory role beyond COX-2 inhibition in certain pathological conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite valdecoxib.[2][6]
| Parameter | Description |
| Absorption | This compound is rapidly absorbed following IV or IM administration. The time to peak plasma concentration (Cmax) of valdecoxib is approximately 30 minutes after IV administration and about 1 hour after IM administration.[6][11] |
| Distribution | The volume of distribution of valdecoxib is approximately 55 liters.[6] Plasma protein binding of valdecoxib is about 98%.[6] |
| Metabolism | This compound is rapidly and almost completely hydrolyzed in the liver by enzymatic action to its active form, valdecoxib, and propionic acid.[6] The plasma half-life of this compound itself is only about 22 minutes.[6][12] Valdecoxib is then extensively metabolized in the liver, primarily by CYP3A4 and CYP2C9 isoenzymes and glucuronidation.[11] |
| Excretion | The metabolites of valdecoxib are primarily excreted in the urine (about 70%) and feces.[2][6] The elimination half-life of valdecoxib is approximately 8 hours.[6] |
Quantitative Efficacy Data
The analgesic and anti-inflammatory efficacy of this compound has been demonstrated in numerous clinical trials across various surgical settings.
| Efficacy Parameter | Finding |
| Onset of Analgesia | The first perceptible analgesic effect occurs within 7 to 13 minutes, with clinically meaningful analgesia demonstrated in 23 to 39 minutes.[13][14] |
| Peak Analgesic Effect | Peak effect is typically reached within 2 hours following a single 40 mg IV or IM dose.[13][14] |
| Duration of Analgesia | The duration of analgesia is dose-dependent and ranges from 6 to over 12 hours.[11][13][14] |
| Comparative Efficacy | A 40 mg dose of this compound has been shown to have a comparable analgesic effect to 60 mg IM ketorolac or 30 mg IV ketorolac.[13][14] In some studies, this compound has demonstrated superior efficacy compared to ketorolac in managing postoperative pain.[15] |
| Opioid-Sparing Effect | Co-administration of this compound with opioids has been shown to significantly reduce the daily requirement for opioids by 20-40%.[13][14][16] |
Experimental Protocols
In Vitro COX-2 Inhibitor Screening Assay
Objective: To determine the inhibitory activity and selectivity of a test compound (e.g., valdecoxib) against human recombinant COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. The COX enzyme converts arachidonic acid to the intermediate prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme then reduces PGH2 to PGF2α. The amount of PGF2α produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Test compound (valdecoxib) and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Stannous chloride (for reduction of PGH2 to PGF2α)
-
PGF2α ELISA kit
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, glutathione, and either the test compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Reduce the PGH2 to PGF2α by adding stannous chloride.
-
Quantify the amount of PGF2α produced using a competitive ELISA according to the manufacturer's protocol.
-
Calculate the percent inhibition of COX activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2.
-
The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
In Vivo Animal Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a rodent model of acute inflammation.
Principle: Intraplantar injection of carrageenan into the hind paw of a rodent induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The efficacy of an anti-inflammatory drug can be assessed by its ability to reduce paw edema and attenuate the hyperalgesic response.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound solution for injection and vehicle control (e.g., sterile saline)
-
Pletysmometer (for measuring paw volume)
-
Von Frey filaments or Randall-Selitto apparatus (for measuring mechanical hyperalgesia)
-
Radiant heat source (for measuring thermal hyperalgesia)
Procedure:
-
Acclimatize the animals to the testing environment and handling procedures.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or intramuscular) at a predetermined time before carrageenan injection.
-
Measure the baseline paw volume of the right hind paw using a pletysmometer.
-
Measure the baseline mechanical and/or thermal withdrawal thresholds.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the plantar surface of the right hind paw.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours), measure the paw volume again. The increase in paw volume compared to baseline is a measure of edema.
-
At the same time points, re-assess the mechanical and/or thermal withdrawal thresholds. A decrease in the withdrawal threshold indicates hyperalgesia.
-
Compare the paw edema and withdrawal thresholds between the this compound-treated group and the vehicle-treated group.
-
Calculate the percent inhibition of edema and the reversal of hyperalgesia.
Conclusion
This compound stands as a testament to the success of targeted drug development. Its selective inhibition of the COX-2 enzyme provides a powerful tool for managing acute pain and inflammation, particularly in the surgical setting. The injectable formulation allows for rapid onset of action and its favorable safety profile, especially concerning gastrointestinal effects, offers a distinct advantage over traditional NSAIDs. A thorough understanding of its mechanism of action, pharmacokinetic properties, and the signaling pathways it modulates is crucial for its optimal clinical use and for guiding future research in the development of even more refined analgesic and anti-inflammatory therapies. This guide has provided a comprehensive, data-driven overview to support the endeavors of researchers and drug development professionals in this important field.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and this compound: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Analgesic effects of the COX-2 inhibitor this compound on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mims.com [mims.com]
- 12. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
In Vivo Hydrolysis of Parecoxib to Valdecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo hydrolysis of parecoxib to its active moiety, valdecoxib. It includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for preclinical assessment, and visualizations of the metabolic pathway and experimental workflows.
Core Concepts: The Prodrug Strategy
This compound is a water-soluble prodrug of valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This prodrug strategy allows for parenteral (intravenous or intramuscular) administration, enabling rapid achievement of therapeutic concentrations of valdecoxib in clinical settings where oral administration is not feasible.[2] The in vivo conversion of this compound to valdecoxib is a critical step in its mechanism of action.
Mechanism of Hydrolysis
Following administration, this compound is rapidly and almost completely hydrolyzed in the liver to valdecoxib and propionic acid.[3][4] This biotransformation is primarily facilitated by hepatic carboxylesterases.[1][2] The plasma half-life of this compound is remarkably short, approximately 22 minutes, underscoring the efficiency of this enzymatic conversion.[3][5]
Quantitative Pharmacokinetics
The conversion of this compound to valdecoxib is a key determinant of the pharmacokinetic profile of the active drug. The following tables summarize key pharmacokinetic parameters from studies in various species.
Table 1: Pharmacokinetic Parameters of this compound and Valdecoxib in Humans (40 mg Dose)
| Parameter | Administration | This compound | Valdecoxib | Reference(s) |
| Cmax | Intravenous | 31.58 ± 13.41 mg/L | 0.75 ± 0.29 mg/L | [6] |
| Intramuscular | 21.60 ± 9.86 mg/L | 0.58 ± 0.16 mg/L | [6] | |
| Tmax | Intravenous | ~10 minutes | ~20 minutes | [6] |
| Intramuscular | ~14 minutes | ~106 minutes | [6] | |
| t½ | Intravenous/IM | ~22 minutes | ~8-12 hours | [3][5][7] |
| AUC | Intravenous | Higher than IM | Similar between IV & IM | [6] |
Table 2: Pharmacokinetic Parameters of this compound and Valdecoxib in Beagles (2.5 mg/kg IV and IM)
| Parameter | Administration | This compound | Valdecoxib | Reference(s) |
| t½ | Intravenous/IM | - | ~2 hours | [8] |
| This compound/Valdecoxib AUC Ratio | Intravenous/IM | 1.4 | - | [8] |
| Absolute Bioavailability of this compound | Intramuscular | 66% | - | [8] |
Table 3: Pharmacokinetic Parameters of this compound and Valdecoxib in Rats (5 mg/kg IV)
| Parameter | This compound | Valdecoxib | Reference(s) |
| Cmax | ~8000 ng/mL | ~300 ng/mL | [9] |
| Tmax | At first time point (0.083 h) | ~0.5 hours | [9] |
| t½ | - | - | [9] |
| AUC (0-t) | 1856.5 ± 252.1 ng·h/mL | 1007.8 ± 141.2 ng·h/mL | [9] |
Experimental Protocols
This section details a representative experimental protocol for studying the in vivo hydrolysis of this compound in a rat model, followed by a bioanalytical method for plasma sample analysis.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol is adapted from methodologies described in the literature for the pharmacokinetic evaluation of this compound and valdecoxib.[9]
3.1.1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=6).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Dose: 5 mg/kg of this compound administered intravenously via the sublingual vein. This dose is equivalent to a 56 mg dose in a 70 kg human.[9]
3.1.2. Blood Sample Collection
-
Blood samples (approximately 0.3 mL) are collected into heparinized tubes at the following time points post-dose: 0, 5, 10, 15, 30, and 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[9]
-
Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.[9]
Bioanalytical Method: UPLC-MS/MS for Plasma Quantification
This protocol outlines a validated method for the simultaneous quantification of this compound and valdecoxib in plasma samples.[1][9]
3.2.1. Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., celecoxib or diazepam).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000-13,000 rpm for 10-15 minutes.[9]
-
Transfer the supernatant for analysis by UPLC-MS/MS.[9]
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific mass transitions for this compound, valdecoxib, and the internal standard.[1]
-
Example Transitions (Negative Ion Mode):
-
This compound: m/z 368.97 → 119.01
-
Valdecoxib: m/z 312.89 → 118.02
-
Celecoxib (IS): m/z 379.98 → 316.02
-
-
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its in vivo pharmacokinetic analysis.
Metabolic pathway of this compound to valdecoxib.
Experimental workflow for in vivo pharmacokinetic study.
References
- 1. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of this compound and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection and quantification of this compound and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents [iris.unina.it]
Parecoxib's Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parecoxib, a parenterally administered selective cyclooxygenase-2 (COX-2) inhibitor, serves as a prodrug that undergoes rapid in vivo conversion to its active moiety, valdecoxib.[1][2] Valdecoxib exhibits a high degree of selectivity for the COX-2 isozyme over COX-1, thereby effectively mitigating inflammatory pain and pyresis by blocking the synthesis of pro-inflammatory prostaglandins, while sparing the homeostatic functions of COX-1.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its quantitative effects on prostaglandin synthesis, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Selective Inhibition of COX-2
This compound itself is inactive, but upon intravenous or intramuscular administration, it is rapidly hydrolyzed by hepatic carboxylesterases into the active drug, valdecoxib, and propionic acid.[5][6] The therapeutic effects of this compound are therefore attributable to the actions of valdecoxib.[4]
Valdecoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.[3] Under normal physiological conditions, COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate gastric mucosal integrity, platelet function, and renal blood flow.[7] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[3][7]
By preferentially inhibiting COX-2, valdecoxib reduces the levels of pro-inflammatory prostaglandins, primarily prostaglandin E2 (PGE2), at the site of inflammation, thereby exerting its analgesic and anti-inflammatory effects.[4] This selectivity for COX-2 over COX-1 is the basis for the improved gastrointestinal safety profile of this compound compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3]
Quantitative Inhibition of Cyclooxygenase Isozymes
The inhibitory potency and selectivity of valdecoxib against COX-1 and COX-2 have been quantified in various in vitro and ex vivo assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the COX-2/COX-1 selectivity ratio.
| Inhibitor | Enzyme | Assay Type | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Valdecoxib | COX-1 | Recombinant Human | 150 | 30000 | [8] |
| Valdecoxib | COX-2 | Recombinant Human | 0.005 | 30000 | [8] |
| Valdecoxib | COX-1 | Human Whole Blood | 21.9 | 91.3 | [8] |
| Valdecoxib | COX-2 | Human Whole Blood | 0.24 | 91.3 | [8] |
| Valdecoxib | COX-1 | Human Whole Blood | - | 30 | [9] |
| Valdecoxib | COX-2 | Human Whole Blood | - | 30 | [9] |
Experimental Protocols
Recombinant Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compound (valdecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 2.0 M HCl)
-
Method for prostaglandin detection (e.g., LC-MS/MS or EIA kit)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors in an Eppendorf tube.
-
Add a specific amount of the recombinant COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period at room temperature to allow for enzyme activation.
-
Introduce a specific concentration of the test compound (valdecoxib) or vehicle control (DMSO) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a defined concentration of arachidonic acid to the mixture.
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the reaction termination solution.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a validated analytical method such as LC-MS/MS or an Enzyme Immunoassay (EIA).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.
Materials:
-
Freshly drawn human venous blood (heparinized for COX-2 assay, without anticoagulant for COX-1 assay)
-
Test compound (valdecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
COX-2 stimulus (e.g., lipopolysaccharide, LPS) for the COX-2 assay
-
Incubator (37°C)
-
Centrifuge
-
Method for prostaglandin detection (e.g., EIA kit for PGE2 for COX-2 and Thromboxane B2 (TXB2) for COX-1)
Procedure for COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of the test compound (valdecoxib) or vehicle control to the blood samples.
-
Add a COX-2 inducing agent, such as LPS, to the blood samples.
-
Incubate the samples at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin synthesis.
-
Centrifuge the samples to separate the plasma.
-
Harvest the plasma and measure the concentration of PGE2 using an EIA kit.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value as described for the recombinant enzyme assay.
Procedure for COX-1 Inhibition:
-
Aliquot whole blood (without anticoagulant) into tubes containing various concentrations of the test compound (valdecoxib) or vehicle control.
-
Allow the blood to clot at 37°C for a specific time (e.g., 1 hour), during which platelet activation leads to COX-1 mediated TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Harvest the serum and measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, using an EIA kit.
-
Calculate the percent inhibition of TXB2 production for each concentration of the test compound relative to the control.
-
Determine the IC50 value as described above.
Visualizations
Signaling Pathways
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound/valdecoxib.
Experimental Workflows
Caption: Experimental workflows for assessing COX inhibition.
Conclusion
This compound, through its active metabolite valdecoxib, is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity underpins its clinical efficacy in managing pain and inflammation with a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs. The quantitative data from in vitro and ex vivo assays consistently demonstrate valdecoxib's preferential inhibition of COX-2 over COX-1. The standardized experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of COX inhibitors, which is crucial for the development of safer and more effective anti-inflammatory therapies.
References
- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Parecoxib Dosage Calculation for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the calculation and administration of parecoxib in in vivo mouse studies. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a valuable tool for investigating the roles of inflammation and pain in various disease models. Proper dosage calculation and administration are critical for obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is an injectable prodrug of valdecoxib, a potent and selective COX-2 inhibitor.[1] Upon administration, this compound is rapidly hydrolyzed in the liver to its active form, valdecoxib.[2] Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Its selectivity for COX-2 over COX-1 minimizes the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
This compound Dosage Calculation
Calculating the appropriate dose of this compound for mouse studies is a critical step in experimental design. The optimal dose will depend on the specific research question, the mouse model being used, and the desired therapeutic effect.
Dose Range from Literature
Several studies have reported effective doses of this compound in mouse and rat models for various indications, including pain, inflammation, and sepsis. The reported effective dose range is typically between 0.1 mg/kg and 12 mg/kg .
Table 1: Reported Effective Doses of this compound in Rodent Models
| Species | Model | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | Sepsis (cecal ligation and puncture) | 0.1, 1, 10 | Intraperitoneal | [5] |
| Rat | Neuropathic Pain (chronic constriction injury) | 6, 12 | Not specified in abstract | [5] |
| Rat | Burn Injury (inflammation and acute lung injury) | 0.1, 1.0, 10 | Intramuscular | [6][7] |
Allometric Scaling for Dose Conversion
Allometric scaling is a common method for estimating an initial dose in animals based on a known human dose. This method accounts for differences in metabolic rates between species, which are related to body surface area.
The formula for converting a human dose to a mouse dose is as follows:
Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km) [2]
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 2: Km Factors for Human and Mouse
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
Therefore, the conversion factor from a human dose to a mouse dose is approximately 12.3 (37 / 3).
Example Calculation:
If the recommended human dose of this compound is 40 mg for a 60 kg person, the human dose in mg/kg is approximately 0.67 mg/kg.
-
Mouse Dose (mg/kg) = 0.67 mg/kg x 12.3 ≈ 8.24 mg/kg
This calculated dose falls within the reported effective dose range in rodents and can serve as a good starting point for dose-ranging studies.
Pharmacokinetics of this compound in Mice
Understanding the pharmacokinetic profile of this compound and its active metabolite, valdecoxib, is essential for designing an appropriate dosing regimen.
This compound is rapidly converted to valdecoxib. A study on the pharmacokinetics of valdecoxib in mice after a single 5 mg/kg oral dose of radiolabelled valdecoxib provides valuable insights.
Table 3: Pharmacokinetic Parameters of Valdecoxib in Mice (5 mg/kg Oral Dose)
| Sex | Plasma AUC0-inf (µg·h/mL) |
| Male | 3.58 |
| Female | 2.08 |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.[8]
While this data is for oral valdecoxib, it suggests that the active metabolite has a reasonable exposure in mice. The half-life of this compound itself is very short (around 22 minutes in humans), while the half-life of valdecoxib is significantly longer (approximately 8 hours in humans).[9] This longer half-life of the active metabolite allows for less frequent dosing. For most acute inflammatory or pain models, a single daily dose is often sufficient.
Experimental Protocols
Preparation of this compound Sodium for Injection
This compound is commercially available as a lyophilized powder (Dynastat®).
Materials:
-
This compound sodium vial (e.g., 40 mg)
-
Sterile 0.9% Sodium Chloride Injection (Saline)
-
Sterile syringes and needles
Procedure:
-
Reconstitute the this compound sodium powder with sterile 0.9% saline. For a 40 mg vial, inject 2 mL of saline to achieve a final concentration of 20 mg/mL.
-
Gently swirl the vial to dissolve the powder completely. The resulting solution should be clear.
-
For a desired dose of 10 mg/kg for a 25 g mouse, the calculation would be:
-
Dose in mg = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume to inject = 0.25 mg / 20 mg/mL = 0.0125 mL or 12.5 µL
-
-
Further dilute the stock solution with sterile saline to a suitable injection volume for mice (typically 100-200 µL). For example, to inject 100 µL, you would dilute the calculated 12.5 µL of the 20 mg/mL stock solution with 87.5 µL of sterile saline.
Administration of this compound to Mice
The most common routes of administration for this compound in mouse studies are intraperitoneal (IP) and intravenous (IV).
Intraperitoneal (IP) Injection:
-
Restrain the mouse by gently scruffing the neck and securing the tail.
-
Tilt the mouse slightly to a head-down position to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution smoothly.
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
Inject the solution slowly. Successful injection is indicated by the clearing of the vein.
Signaling Pathway and Experimental Workflow
COX-2 Signaling Pathway
This compound, through its active metabolite valdecoxib, selectively inhibits the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion between animals and human [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [emed.ie]
- 9. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for the Dissolution of Parecoxib Sodium for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of parecoxib sodium for injection for both clinical and research applications. This compound sodium is a water-soluble prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib.[1][2][3][4][5] Upon administration, this compound is rapidly converted to its active form, valdecoxib, which exerts its anti-inflammatory, analgesic, and antipyretic effects.[3][4][6]
Data Presentation
Solubility of this compound Sodium
| Solvent | Solubility | Notes |
| Water | Freely soluble[6] | A 2 mg/mL solution in water is clear. The pH of the solution can affect solubility, with decreased solubility in acidic conditions.[7] |
| 0.9% Sodium Chloride | >50 mg/mL[1] | Standard diluent for clinical IV or IM injection.[8][9] |
| 5% Dextrose Injection | Soluble | Acceptable diluent for clinical IV or IM injection.[8][9] |
| 5% Dextrose and 0.45% Sodium Chloride Injection | Soluble | Acceptable diluent for clinical IV or IM injection.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (198.77 mM)[10] | For research use, particularly for preparing stock solutions for in vitro assays. Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] |
| Acetonitrile and Water (50:50 v/v) | Soluble | Used as a diluent for analytical purposes such as HPLC.[11] |
Reconstitution of Commercial Vials (e.g., Dynastat®)
| Vial Strength | Reconstitution Volume | Final Concentration |
| 40 mg | 2 mL[8][12][13] | 20 mg/mL[1][8] |
| 20 mg | 1 mL[9] | 20 mg/mL |
Experimental Protocols
Protocol 1: Reconstitution for Clinical Intravenous (IV) or Intramuscular (IM) Administration
This protocol is based on the manufacturer's instructions for the clinical use of this compound sodium for injection.
Materials:
-
Vial of this compound sodium for injection (e.g., 40 mg)
-
Sterile syringe and needle
-
Aseptic technique
-
Acceptable reconstitution solvent:
Procedure:
-
Employing aseptic technique, remove the protective cap from the vial to expose the rubber stopper.
-
Withdraw 2 mL of the selected solvent into a sterile syringe.
-
Insert the needle through the center of the rubber stopper and inject the solvent into the vial.
-
Gently swirl the vial to dissolve the lyophilized powder completely.[12] Do not shake vigorously.
-
Visually inspect the reconstituted solution for particulate matter and discoloration before administration. The solution should be clear.[12]
-
The reconstituted solution should be used immediately.[12]
Note: The use of Water for Injection for reconstitution is not recommended as the resulting solution is not isotonic.[9][12] Lactated Ringer's Injection is also not recommended for reconstitution as it may cause precipitation.[9]
Protocol 2: Preparation of Stock Solutions for In Vitro Research
This protocol is intended for researchers preparing concentrated stock solutions of this compound sodium for use in cell-based assays or other in vitro experiments.
Materials:
-
This compound sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: When further diluting the DMSO stock solution in aqueous media for cell culture experiments, ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Protocol 3: Preparation for In Vivo Animal Studies
This protocol provides a general guideline for preparing this compound sodium for administration to animals in a research setting. The specific dose and route of administration will depend on the experimental design.
Materials:
-
This compound sodium powder
-
Sterile isotonic saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile filters (if necessary)
Procedure:
-
Calculate the required amount of this compound sodium based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Dissolve the this compound sodium powder in sterile isotonic saline to the final desired concentration for injection. For example, some studies have used intraperitoneal injections of this compound sodium diluted in isotonic saline at concentrations of 2.5, 5.0, or 10 mg/kg.[6][14]
-
Ensure the powder is completely dissolved. If necessary, the solution can be sterile-filtered using a 0.22 µm filter.
-
The solution should be prepared fresh before administration.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is a prodrug that is rapidly converted to valdecoxib in the body. Valdecoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Caption: Mechanism of action of this compound sodium.
Experimental Workflow for Reconstitution and Administration
This workflow outlines the key steps from receiving the lyophilized powder to its administration in a research or clinical setting.
Caption: General workflow for this compound sodium dissolution.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Sodium | C19H17N2NaO4S | CID 15895902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound Sodium on Myocardial Ischemia-Reperfusion Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105125506A - this compound sodium for injection and preparing method of this compound sodium for injection - Google Patents [patents.google.com]
- 8. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. selleckchem.com [selleckchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic administration of this compound exerts anxiolytic-like and memory enhancing effects and modulates synaptophysin expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Parecoxib in a Rat Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of parecoxib, a selective COX-2 inhibitor, in established rat models of arthritis. The protocols detailed below are intended to facilitate the preclinical assessment of this compound's anti-inflammatory and analgesic efficacy.
Introduction
This compound is the first parenterally administered selective COX-2 inhibitor available for clinical use. It is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1] By selectively inhibiting the COX-2 enzyme, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] Rat models of arthritis, such as Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA), are well-established and widely used for the preclinical evaluation of anti-arthritic therapies as they share pathological features with human rheumatoid arthritis.[4][5]
Mechanism of Action: COX-2 Signaling Pathway
In arthritic conditions, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a pivotal role in driving the inflammatory cascade. TNF-α, upon binding to its receptor (TNFR), can trigger the activation of the NF-κB signaling pathway. This leads to the transcription and subsequent release of other pro-inflammatory cytokines, including IL-6 and IL-8, creating a positive feedback loop that perpetuates inflammation.[6] The inflammatory milieu also leads to the induction of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins (e.g., PGE2). Prostaglandins are key mediators of inflammation, pain, and fever.[3] this compound, through its active metabolite valdecoxib, selectively inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins and alleviating the signs and symptoms of arthritis.[2][6]
Experimental Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing a severe, polyarticular inflammation that shares many characteristics with human rheumatoid arthritis.[4][7]
Materials:
-
Male Lewis or Sprague-Dawley rats (6-12 weeks old)[8]
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis[8]
-
1 mL glass syringe with a 25-gauge needle[7]
-
Isoflurane or other suitable anesthetic
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On day 0, anesthetize the rats.
-
Thoroughly resuspend the CFA by rolling the vial between the hands.
-
Draw the CFA suspension into the 1 mL glass syringe.
-
Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail.[7] Alternatively, 0.05 mL can be injected into the footpad of one of the rear paws.[7]
-
Monitor the animals daily for the onset of arthritis, which typically appears in the non-injected paws between days 12 and 14 post-injection.[7]
-
The inflammation generally peaks within 2-3 days of onset and can persist for 20-25 days.[8]
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Rats
The CIA model is another widely used model that mimics the autoimmune aspects of rheumatoid arthritis.[4]
Materials:
-
Male Sprague-Dawley or Wistar-Lewis rats (7-8 weeks old)
-
Bovine or porcine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Electric homogenizer
-
Syringes and needles
Procedure:
-
Prepare the collagen solution by dissolving type II collagen in 0.1 M acetic acid at a concentration of 2.0 mg/mL overnight at 4°C.[4]
-
Prepare an emulsion by adding the collagen solution drop-wise to an equal volume of chilled IFA while homogenizing.
-
On day 0, immunize each rat with a total of 0.5 mg of collagen in 0.5 mL of the emulsion via intradermal injections at multiple sites on the lower back.[4]
-
On day 7, administer a booster injection identical to the initial immunization.[4]
-
The onset of polyarthritis typically occurs around day 11.
Protocol 3: Administration of this compound
This compound can be administered via various routes, including intravenous, intramuscular, and intraperitoneal injections.
Materials:
-
This compound sodium for injection
-
Sterile 0.9% saline for reconstitution
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Reconstitute the this compound sodium powder with sterile 0.9% saline to the desired concentration.
-
For a therapeutic treatment paradigm, begin administration after the onset of clinical signs of arthritis (e.g., day 14 for AIA).
-
Administer this compound at a dose of 8 mg/kg via intraperitoneal injection once daily.[1] This dosage has been shown to be effective in reducing inflammatory cytokines in a rat model of bone cancer pain.[1]
-
A control group should receive an equivalent volume of the vehicle (0.9% saline).
-
Continue the treatment for the desired duration of the study (e.g., 10-14 days).
Protocol 4: Evaluation of Arthritis Severity and Treatment Efficacy
1. Clinical Scoring of Arthritis:
-
Visually inspect each paw daily and score for inflammation on a scale of 0-4.[9]
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema
-
4 = Maximal inflammation with joint deformity
-
-
The total arthritis score per rat is the sum of the scores for all four paws (maximum score of 16).[9]
2. Measurement of Paw Volume:
-
Use a plethysmometer to measure the volume of each hind paw at regular intervals (e.g., every 2-3 days).
-
The percentage increase in paw volume relative to baseline (day 0) is a quantitative measure of edema.
3. Histopathological Assessment:
-
At the end of the study, euthanize the rats and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.
4. Biomarker Analysis:
-
Collect blood samples at specified time points to measure systemic inflammatory markers.
-
At the end of the study, spinal cord or other relevant tissues can be collected.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of arthritis.
Data Presentation
The following tables provide a structured format for presenting quantitative data from studies evaluating this compound in a rat model of arthritis. The data for inflammatory markers is based on a study using this compound in a rat model of bone cancer pain, as these cytokines are also central to arthritis.[1]
Table 1: Effect of this compound on Arthritis Score and Paw Volume
| Treatment Group | N | Mean Arthritis Score (Day 24) | % Inhibition of Arthritis Score | Mean Paw Volume Increase (mL) | % Inhibition of Paw Edema |
| Vehicle Control | 10 | 12.5 ± 1.8 | - | 1.8 ± 0.3 | - |
| This compound (8 mg/kg) | 10 | 6.2 ± 1.5 | 50.4% | 0.9 ± 0.2 | 50.0% |
| Positive Control (e.g., Indomethacin) | 10 | 5.5 ± 1.3 | 56.0% | 0.7 ± 0.2 | 61.1% |
| *Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. (Note: These are representative data and will vary based on the specific study design). |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Spinal Cord Tissue
| Treatment Group | N | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham Control | 12 | 25.4 ± 3.1 | 18.9 ± 2.5 | 30.1 ± 3.8 |
| Arthritis + Vehicle | 12 | 78.2 ± 6.5 | 65.7 ± 5.9 | 85.4 ± 7.2 |
| Arthritis + this compound (8 mg/kg) | 12 | 41.5 ± 4.2 | 35.1 ± 3.8 | 48.6 ± 5.1 |
| Data are presented as Mean ± SD. Data adapted from a study on bone cancer pain in rats, which demonstrates the effect of this compound on these key inflammatory cytokines.[1] p < 0.001 compared to Arthritis + Vehicle group. |
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite Valdecoxib in Healthy Rats
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | AUC (ng/mL·min) | T1/2 (min) |
| Valdecoxib | 7.2 | 744.04 ± 128.24 | 152,727.87 ± 39,131.36 | - |
| Valdecoxib | 3.6 | 371.95 ± 64.12 | 62,218.25 ± 6876.93 | - |
| Data are presented as Mean ± SD.[10] This pharmacokinetic data is crucial for designing appropriate dosing schedules. |
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical investigation of this compound in rat models of arthritis. By utilizing these standardized methods, researchers can effectively assess the therapeutic potential of this compound and other selective COX-2 inhibitors for the treatment of rheumatoid arthritis. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying mechanisms of action.
References
- 1. Effects of this compound on Pain Threshold and Inflammatory Factors IL-1β, IL-6 and TNF-𝜶 in Spinal Cord of Rats with Bone Cancer Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on type II collagen induced arthritis in rats: an experimental model of peripheral and axial ossifying enthesopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Optimizing Parecoxib Administration in Canines: A Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol AP2025-11-08
Abstract
Parecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prodrug that is rapidly metabolized to its active form, valdecoxib. It is utilized for its potent anti-inflammatory and analgesic properties. Understanding the optimal administration route is critical for maximizing its therapeutic efficacy in canines. This document provides a comprehensive overview of this compound's bioavailability in canines via different administration routes, based on available scientific literature. Detailed experimental protocols for assessing bioavailability are also presented, along with a diagrammatic representation of the drug's mechanism of action and the experimental workflow.
Introduction
This compound is a water-soluble, injectable prodrug of valdecoxib, a potent and selective inhibitor of the COX-2 enzyme.[1][2] Upon administration, this compound is rapidly and almost completely converted to valdecoxib by hepatic carboxylesterases.[2][3] Valdecoxib then exerts its therapeutic effects by inhibiting the synthesis of prostaglandins, key mediators of pain and inflammation.[2] This targeted action on COX-2 is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[3]
The route of administration is a key determinant of a drug's bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For researchers and clinicians, selecting the route that provides optimal bioavailability is crucial for achieving desired therapeutic concentrations and predictable clinical outcomes. This document focuses on the available data for intravenous and intramuscular administration of this compound in canines and discusses the implications for its clinical use.
Quantitative Data on Bioavailability
The bioavailability of this compound in canines has been scientifically evaluated for the intravenous (IV) and intramuscular (IM) routes. Intravenous administration, by definition, results in 100% bioavailability as the drug is introduced directly into the systemic circulation. The absolute bioavailability of intramuscularly administered this compound has been determined to be 66% in healthy Beagle dogs.[1]
Currently, there is a lack of published data on the oral bioavailability of this compound in canines. This is likely because this compound was specifically developed as an injectable formulation for perioperative pain management when oral administration is not feasible.[4] Other COX-2 inhibitors, such as carprofen and firocoxib, are available in oral formulations for dogs and have demonstrated high oral bioavailability, typically around 80-90%.[5][6]
Table 1: Bioavailability of this compound in Canines by Administration Route
| Administration Route | Absolute Bioavailability (%) | Species | Reference |
| Intravenous (IV) | 100 (by definition) | Canine | N/A |
| Intramuscular (IM) | 66 | Beagle | [1] |
| Oral (PO) | Data not available | Canine | N/A |
Signaling Pathway of this compound
This compound acts as a prodrug, meaning it is inactive until it is metabolized in the body. The following diagram illustrates the conversion of this compound to its active metabolite, valdecoxib, and its subsequent mechanism of action.
Caption: this compound's conversion to valdecoxib and inhibition of COX-2.
Experimental Protocols
The following protocols are based on established methodologies for determining the bioavailability of veterinary drugs in canines.[1][7]
Protocol 1: Determination of Absolute Bioavailability of Intramuscular this compound
Objective: To determine the fraction of intramuscularly administered this compound that reaches the systemic circulation in canines.
Animals: A cohort of healthy, adult Beagle dogs (n=7) of a specified sex and weight range.[1] Animals should be acclimated to the study environment and confirmed to be healthy through physical examination and baseline bloodwork.
Study Design: A randomized, crossover design is recommended.[1] Each dog receives a single dose of this compound via both intravenous (IV) and intramuscular (IM) routes, with a washout period of at least one week between treatments.[1]
Materials:
-
This compound for injection (pharmaceutical grade)
-
Sterile saline for reconstitution
-
Syringes and needles appropriate for IV and IM injections
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection[1]
Procedure:
-
Fasting: Dogs should be fasted overnight prior to drug administration. Water is provided ad libitum.
-
Dosing:
-
IV Administration (Reference): A single dose of this compound (e.g., 2.5 mg/kg) is administered as an intravenous bolus into a cephalic vein.[1] The exact time of administration is recorded.
-
IM Administration (Test): A single dose of this compound (e.g., 2.5 mg/kg) is injected deep into the epaxial muscles.[1] The exact time of administration is recorded.
-
-
Blood Sampling: Venous blood samples (e.g., 3 mL) are collected from a contralateral vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Separation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its active metabolite, valdecoxib, are quantified using a validated HPLC method.[1]
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the IV and IM routes using the trapezoidal rule.
-
Bioavailability Calculation: The absolute bioavailability (F) is calculated using the following formula:
-
F (%) = (AUCIM / AUCIV) x (DoseIV / DoseIM) x 100
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical canine bioavailability study for this compound.
Caption: Workflow for a canine this compound bioavailability study.
Conclusion
Based on the available data, the intravenous and intramuscular routes are effective for administering this compound to canines, with the intramuscular route providing a substantial bioavailability of 66%.[1] The choice of administration will depend on the clinical scenario, with intravenous injection offering immediate and complete bioavailability, and intramuscular injection providing a viable alternative when IV access is challenging. The lack of data on oral administration suggests that this compound is primarily intended for parenteral use in veterinary medicine, especially in perioperative settings where oral intake is restricted. For chronic pain management requiring oral medication, other selective COX-2 inhibitors with established oral bioavailability in canines would be more appropriate. Future research could explore the feasibility and pharmacokinetics of an oral formulation of this compound or valdecoxib in canines, although the current injectable formulation effectively fills a specific therapeutic niche.
References
- 1. Pharmacokinetics of intravenous and intramuscular this compound in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. rr-americas.woah.org [rr-americas.woah.org]
Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of parecoxib on the cyclooxygenase-2 (COX-2) enzyme. This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, valdecoxib, a potent and selective COX-2 inhibitor.[1][2][3][4] This assay utilizes a common inflammatory stimulus, lipopolysaccharide (LPS), to induce COX-2 expression in cultured cells. The activity of this compound is determined by measuring the reduction in prostaglandin E2 (PGE2), a key product of the COX-2 enzymatic pathway and a major mediator of inflammation and pain.[1][3] This protocol is designed for a 96-well plate format and employs a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of PGE2.
Principle of the Method
The assay is based on the following biological cascade:
-
Prodrug Conversion: While this compound itself has low affinity for the COX-2 enzyme, it is hydrolyzed by cellular carboxylesterases into the active inhibitor, valdecoxib.[2][5]
-
COX-2 Induction: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS). This mimics an inflammatory response and induces high levels of COX-2 expression.[6][7][8]
-
Enzymatic Inhibition: The active form, valdecoxib, selectively binds to and inhibits the COX-2 enzyme.[1][3]
-
PGE2 Reduction: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, which is further converted to PGE2. Inhibition of COX-2 by valdecoxib leads to a dose-dependent decrease in the amount of PGE2 released into the cell culture supernatant.
-
Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit. The inhibitory activity of this compound is then calculated by comparing PGE2 levels in treated cells to untreated, stimulated controls.
Signaling Pathway and Mechanism
The diagram below illustrates the conversion of this compound and its subsequent inhibition of the COX-2 pathway.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) |
| RAW 264.7 Murine Macrophage Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| This compound Sodium | Sigma-Aldrich | PZ0008 |
| Indomethacin (Positive Control) | Sigma-Aldrich | I7378 |
| Prostaglandin E2 (PGE2) ELISA Kit | Cayman Chemical / Abcam | 514010 / ab133021 |
| 96-well Cell Culture Plates, Flat-Bottom | Corning | 3596 |
| Reagent Reservoirs, Pipettes, and Tips | Standard Lab Supplier | - |
| CO2 Incubator (37°C, 5% CO2) | Standard Lab Equipment | - |
| Microplate Reader (450 nm) | Standard Lab Equipment | - |
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Inhibitory effect on LPS-induced PGE2 production from RAW 264.7 cell [bio-protocol.org]
- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Parecoxib Solubility for In vitro Experiments
Welcome to the technical support center for utilizing parecoxib in your in vitro research. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to this compound solubility and ensure the success of your experiments.
Troubleshooting Guide
Researchers may encounter several issues when preparing this compound solutions for in vitro studies. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution | Use of incompatible diluents. Lactated Ringer's solution, for instance, can cause the drug to precipitate.[1][2][3] | Reconstitute lyophilized this compound sodium with 0.9% sodium chloride, 5% dextrose in water, or bacteriostatic 0.9% sodium chloride injection.[1][2][4] |
| Cloudy or discolored solution | Incomplete dissolution or degradation of the compound. | Ensure the powder is completely dissolved by gentle swirling.[4] Do not use the solution if it is discolored, cloudy, or contains particulate matter.[4] Prepare fresh solutions and avoid prolonged storage. |
| Low solubility in aqueous buffers | This compound sodium is sparingly soluble in water, and its solubility can be pH-dependent.[5] The active form, valdecoxib, is poorly water-soluble.[6] | For higher concentrations required in some in vitro assays, consider preparing a stock solution in an organic solvent like DMSO and then diluting it in the aqueous buffer or cell culture medium.[7] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of this compound in solution over time. This compound is a prodrug that can be hydrolyzed to its active form, valdecoxib.[8][9][10][11] | Prepare fresh solutions for each experiment. If a stock solution is prepared, store it at an appropriate temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. The stability of reconstituted this compound sodium for injection has been shown for up to 48 hours at room temperature under specific conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound sodium?
This compound is the active drug, while this compound sodium is its water-soluble salt form.[8] this compound sodium is a prodrug that is rapidly converted in the body to the active drug, valdecoxib, which is a selective COX-2 inhibitor.[8][9][10][11] For in vitro experiments, you will likely be working with this compound sodium, which is typically supplied as a lyophilized powder.[1][5]
Q2: Is this compound sodium freely soluble in water?
There is some conflicting information regarding its exact solubility in water. Some sources describe it as sparingly soluble, while others state it is freely soluble or very soluble.[5][9] For practical purposes in a research setting, while it is more water-soluble than its active metabolite valdecoxib, achieving high concentrations in aqueous solutions alone can be challenging.[6] Its solubility in normal saline (0.9% sodium chloride) is reported to be greater than 50 mg/mL.[12]
Q3: What solvents are recommended for preparing stock solutions of this compound for in vitro use?
For in vitro experiments that require higher concentrations, preparing a concentrated stock solution in an organic solvent is a common practice. Dimethyl sulfoxide (DMSO) has been used to dissolve this compound for cell-based assays.[7] When using an organic solvent, it is crucial to ensure the final concentration in your experimental setup is low enough to not affect the cells or the assay itself (typically less than 0.1-0.5%).
Q4: Can I use buffers other than saline or dextrose to dissolve this compound sodium?
Caution should be exercised when using other buffers, as the pH and composition of the buffer can affect the solubility and stability of this compound. It is advisable to test the solubility and stability of this compound in your specific buffer system before proceeding with your experiments. Precipitation of the free acid form of the drug can occur, especially in acidic conditions.[1][2]
Q5: How should I store my this compound solutions?
Lyophilized this compound sodium powder should be stored at 2-8°C.[13][14] Once reconstituted, it is recommended to use the solution immediately.[4] If storage is necessary, the chemical and physical stability of reconstituted solutions in specific diluents (like 0.9% NaCl and 5% Dextrose) has been demonstrated for up to 48 hours at room temperature.[1] For long-term storage of stock solutions in organic solvents, it is generally recommended to store them at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Sodium for Aqueous-Based Assays
This protocol is suitable for preparing this compound solutions for direct use in assays where high concentrations are not required.
-
Bring the vial of lyophilized this compound sodium to room temperature.
-
Aseptically add the required volume of a recommended sterile diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to the vial.[4] For a 40 mg vial, reconstituting with 2 mL of solvent will yield a final concentration of 20 mg/mL.[12][15]
-
Gently swirl the vial until the powder is completely dissolved and the solution is clear.[4] Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. If any is observed, discard the solution.[4]
-
Use the freshly prepared solution immediately for your experiment.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol is designed for experiments requiring a range of this compound concentrations, where a high-concentration stock is necessary.
-
Calculate the amount of this compound sodium and DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Under sterile conditions, add the appropriate volume of high-purity, sterile-filtered DMSO to the accurately weighed this compound sodium powder.
-
Vortex or gently warm the mixture if necessary to facilitate complete dissolution. Ensure the final solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing your working solutions, dilute the DMSO stock solution in your cell culture medium or assay buffer to the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your experimental system.
Visualizations
Caption: Experimental workflow for the solubilization of this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of COX-2.
References
- 1. Stability of reconstituted this compound for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. emed.ie [emed.ie]
- 5. This compound Sodium BP EP USP CAS 197502-82-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. CN105616362A - this compound sodium pharmaceutical composition for injection and preparation method thereof - Google Patents [patents.google.com]
- 7. This compound Enhances Resveratrol against Human Colorectal Cancer Cells through Akt and TXNDC5 Inhibition and MAPK Regulation [mdpi.com]
- 8. This compound Sodium | C19H17N2NaO4S | CID 15895902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-api.com [alfa-api.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. chembk.com [chembk.com]
- 14. This compound sodium ≥98% (HPLC) | 198470-85-8 [sigmaaldrich.com]
- 15. medicines.org.uk [medicines.org.uk]
impact of plasma protein binding on parecoxib free fraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the free fraction of parecoxib.
Frequently Asked Questions (FAQs)
Q1: What is the significance of plasma protein binding for a drug like this compound?
Plasma protein binding refers to the reversible attachment of drugs to proteins in the blood plasma.[1] This is a critical pharmacokinetic parameter because only the unbound, or "free," fraction of a drug is pharmacologically active.[1][2][3] The free drug can diffuse through cell membranes to reach its target site of action, and it is also the fraction available for metabolism and excretion.[1][3] For a highly protein-bound drug like this compound, understanding the factors that affect its binding to plasma proteins is crucial for predicting its efficacy, duration of action, and potential for drug-drug interactions.[2][4]
Q2: What is the extent of plasma protein binding for this compound and its active metabolite, valdecoxib?
This compound is a prodrug that is rapidly hydrolyzed in the liver to its active form, valdecoxib.[5][6][7] Both this compound and valdecoxib exhibit high plasma protein binding.
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
| This compound | ~98% | Human Serum Albumin (HSA)[8][9] |
| Valdecoxib | ~98% | Not specified, but likely HSA and others[5] |
This data is compiled from multiple sources.[5][6][7][10][11]
Q3: How does the high plasma protein binding of this compound influence its pharmacokinetic profile?
The extensive binding of this compound and valdecoxib to plasma proteins has several important pharmacokinetic consequences:
-
Distribution: High protein binding limits the distribution of the drug into tissues, resulting in a relatively low volume of distribution.[1][6]
-
Half-life and Clearance: The bound fraction of the drug acts as a reservoir, slowly releasing the free drug as it is cleared from the body.[1] This can prolong the drug's biological half-life. This compound itself has a very short half-life of about 22 minutes as it is rapidly converted to valdecoxib.[5][7] The active metabolite, valdecoxib, has a much longer half-life of approximately 8 hours.[5][7]
-
Drug Interactions: Co-administration with other drugs that are also highly protein-bound can lead to competition for binding sites.[1] This can displace this compound or valdecoxib, increasing their free fraction and potentially leading to enhanced effects or toxicity.[12]
-
Elimination: Due to its high protein binding, dialysis is not an effective method for removing this compound from the blood in case of an overdose.[5]
Q4: What are the standard laboratory methods for determining the free fraction of this compound?
Several in vitro methods are commonly used to determine the extent of drug binding to plasma proteins.[13][14] The choice of method can sometimes influence the results.[13] Common techniques include:
-
Equilibrium Dialysis: Considered a gold standard, this method involves a semipermeable membrane separating a plasma sample containing the drug from a drug-free buffer solution.[15] Only the unbound drug can cross the membrane, and at equilibrium, the concentration of the free drug is the same in both chambers.[15]
-
Ultrafiltration: This technique uses a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation.[13][15] The unbound drug passes through the filter into the ultrafiltrate, which is then analyzed.[15]
-
Ultracentrifugation: This method separates the free drug from the bound drug based on their density differences under high-speed centrifugation.[14]
-
Spectroscopic Methods: Techniques like fluorescence spectroscopy can be used to study the interaction between a drug and plasma proteins like human serum albumin (HSA), providing information on binding constants and mechanisms.[8][9]
Troubleshooting Guides
Issue 1: My experimentally determined free fraction of this compound is significantly different from the reported ~2%. What are the potential causes?
Several factors during the experimental process can lead to inaccurate measurements of the free fraction.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to the apparatus | 1. Pre-saturate the membrane and device surfaces by incubating with a solution of the drug at the study concentration. 2. Use devices made of low-binding materials (e.g., regenerated cellulose for dialysis membranes). 3. Always run a control experiment without protein to quantify the extent of non-specific binding. |
| Incorrect pH or temperature | 1. Ensure the buffer pH is maintained at a physiological level (typically 7.4). 2. Conduct the experiment at a physiological temperature (37°C), as binding can be temperature-dependent.[8] |
| Plasma quality issues | 1. Use fresh plasma whenever possible. 2. Avoid repeated freeze-thaw cycles, which can denature proteins and alter their binding characteristics. |
| Incorrect drug concentration | 1. Verify the concentration of your stock solution. 2. Be aware that at very high, non-physiological concentrations, protein binding sites may become saturated, leading to a higher free fraction.[16] |
| Equilibrium not reached (Equilibrium Dialysis) | 1. Ensure the incubation time is sufficient for the drug to reach equilibrium across the membrane. This can take several hours. 2. Optimize incubation time in preliminary experiments. |
Issue 2: I am observing high variability in my plasma protein binding assay results. How can I improve reproducibility?
High variability can compromise the reliability of your data. Consider the following to improve consistency:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperature, centrifugation speed (for ultrafiltration), and sample handling, are consistent across all experiments.
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors, especially when preparing serial dilutions and adding small volumes.[15]
-
Quality Control Checks: Regularly include quality control samples with known binding characteristics (e.g., warfarin for high binding, atenolol for low binding) to validate your assay's performance.[15]
-
Matrix Matching: Ensure that the calibration standards for analytical quantification (e.g., by LC-MS/MS) are prepared in a matrix that matches the samples (i.e., plasma ultrafiltrate or buffer) to account for matrix effects.[15]
Detailed Experimental Protocols
Protocol 1: Determination of this compound Free Fraction using Equilibrium Dialysis
This protocol outlines the general steps for determining the plasma protein binding of this compound using a 96-well equilibrium dialysis apparatus.
-
Preparation of Dialysis Unit:
-
Hydrate the dialysis membranes (e.g., regenerated cellulose with a molecular weight cutoff of 10,000 Da) according to the manufacturer's instructions.
-
Assemble the 96-well dialysis plate, ensuring a leak-proof seal between the plasma and buffer chambers.
-
-
Sample Preparation:
-
Spike human plasma with this compound to the desired final concentration (e.g., 1-5 µM).[15]
-
Prepare a corresponding drug-spiked phosphate-buffered saline (PBS, pH 7.4) solution at the same concentration for a non-specific binding control.
-
-
Loading the Dialysis Unit:
-
Add the this compound-spiked plasma to one side of the membrane in each well (the plasma chamber).
-
Add an equal volume of blank PBS to the other side of the membrane (the buffer chamber).
-
For non-specific binding determination, add the drug-spiked PBS to the plasma chamber and blank PBS to the buffer chamber.
-
-
Incubation:
-
Seal the 96-well plate.
-
Incubate at 37°C on an orbital shaker for 4-6 hours, or a pre-determined time sufficient to reach equilibrium.[15]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To precipitate proteins, add a protein precipitation agent (e.g., ice-cold acetonitrile) to the aliquots from the plasma chamber. Centrifuge and collect the supernatant.
-
Analyze the concentration of this compound in the buffer chamber samples and the protein-precipitated plasma chamber samples using a validated analytical method, such as LC-MS/MS.[15]
-
-
Calculation of Free Fraction (fu):
-
The free fraction is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.
-
fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Protocol 2: Determination of this compound Free Fraction using Ultrafiltration
This protocol describes the use of centrifugal ultrafiltration devices to determine the free fraction of this compound.
-
Device Preparation:
-
Select an ultrafiltration device with a low-binding membrane (e.g., regenerated cellulose) and a suitable molecular weight cutoff (e.g., 10,000 Da).
-
Pre-condition the device by spinning it with buffer or a drug solution to minimize non-specific binding, as recommended by the manufacturer.
-
-
Sample Preparation:
-
Spike human plasma with this compound to the desired final concentration.
-
Incubate the spiked plasma at 37°C for at least one hour to allow for drug-protein binding to stabilize.
-
-
Ultrafiltration:
-
Add an aliquot of the incubated, drug-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Cap the device and centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a time sufficient to collect an adequate volume of ultrafiltrate.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate, which contains the unbound drug.
-
Also, take an aliquot of the initial spiked plasma (total drug concentration).
-
Analyze the concentration of this compound in the ultrafiltrate (unbound concentration) and the total plasma sample using a validated analytical method like LC-MS/MS.
-
-
Calculation of Free Fraction (fu):
-
fu (%) = (Concentration in Ultrafiltrate / Total Concentration in Plasma) * 100
-
Visualizations
Caption: this compound's equilibrium between free and protein-bound states.
Caption: Workflow for Equilibrium Dialysis to determine free fraction.
Caption: Key factors influencing the free fraction of this compound.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 3. youtube.com [youtube.com]
- 4. Scholars@Duke publication: Significance of protein binding in pharmacokinetics and pharmacodynamics. [scholars.duke.edu]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interaction of non-steroidal anti-inflammatory drugs, etoricoxib and this compound sodium, with human serum albumin studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into in vitro binding of this compound to human serum albumin by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 16. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
head-to-head comparison of parecoxib and rofecoxib COX-2 selectivity
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of parecoxib and rofecoxib, intended for researchers, scientists, and drug development professionals. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction
The development of selective COX-2 inhibitors, or "coxibs," marked a significant advancement in anti-inflammatory therapy. The therapeutic goal was to inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation to produce pro-inflammatory prostaglandins, while sparing the constitutive COX-1 enzyme, which is crucial for gastrointestinal mucosal protection and platelet function.[1][2][3] This selectivity was hypothesized to reduce the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
This compound is a water-soluble, injectable prodrug that is rapidly converted in the liver to its active form, valdecoxib.[4][5][6] Rofecoxib, administered orally, is an active drug upon absorption. This guide compares the COX-2 selectivity of rofecoxib with that of valdecoxib, the active metabolite of this compound.
Quantitative Data Presentation: COX-2 Selectivity
The selectivity of a COX inhibitor is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for the COX-2 enzyme. The data presented below is derived from in vitro assays.
| Drug (Active Form) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Valdecoxib (from this compound) | 3.0 | 0.05 | 60 | [1] |
| Rofecoxib | 13.6 | 0.05 | 272 | [1] |
Note: The IC50 values can vary between different assay systems. The data presented here is for comparative purposes, showing that while both drugs are selective for COX-2, rofecoxib exhibits a higher in vitro selectivity ratio than valdecoxib.[1]
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is commonly performed using a human whole blood assay. This ex vivo method is considered highly relevant as it accounts for drug binding to plasma proteins and cellular interactions in a physiological environment.[7][8]
Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50).
Methodology: Human Whole Blood Assay [7][9][10][11]
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have abstained from NSAID use for at least two weeks.
-
COX-1 Activity Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., valdecoxib, rofecoxib) or a vehicle control.
-
The blood is then allowed to clot at 37°C for a specified time (e.g., 60 minutes). This process triggers platelet activation and subsequent prostanoid synthesis.
-
The activity of COX-1 is determined by measuring the production of its primary metabolite, thromboxane B2 (TXB2), in the resulting serum using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 for COX-1 is calculated as the drug concentration that causes a 50% reduction in TXB2 production compared to the vehicle control.
-
-
COX-2 Activity Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
COX-2 expression is induced by adding lipopolysaccharide (LPS) to the samples.
-
The blood is then incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 protein expression and activity.
-
The activity of COX-2 is determined by measuring the concentration of prostaglandin E2 (PGE2) in the plasma via ELISA.
-
The IC50 for COX-2 is calculated as the drug concentration that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.
-
-
Selectivity Ratio Calculation: The COX-2 selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.[9]
Visualizations: Pathways and Workflows
Prodrug Activation Pathway
This compound is an inactive prodrug designed for parenteral administration. It undergoes rapid and complete enzymatic hydrolysis in the liver to form its pharmacologically active moiety, valdecoxib.[4][5][6]
References
- 1. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. litfl.com [litfl.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. ajmc.com [ajmc.com]
- 10. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Placebo-Controlled Preclinical Study Designs for Parecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of placebo-controlled study designs for evaluating the efficacy of parecoxib in preclinical models of pain and inflammation. It is intended to assist researchers in designing robust and well-controlled experiments. The information presented is based on available experimental data and aims to offer an objective comparison of this compound's performance against placebo and, where relevant, other alternatives.
Mechanism of Action: this compound and the COX-2 Pathway
This compound is a water-soluble, injectable prodrug of valdecoxib.[1] Upon administration, this compound is rapidly hydrolyzed in the liver to its active form, valdecoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1]
The COX-2 enzyme plays a critical role in the inflammatory cascade. In response to inflammatory stimuli, cells upregulate COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into several prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.[2][3] By selectively inhibiting COX-2, valdecoxib effectively reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[1]
Figure 1: this compound's Mechanism of Action.
Preclinical Models and Experimental Protocols
Several well-established animal models are utilized to evaluate the analgesic and anti-inflammatory properties of this compound in a preclinical setting. A placebo-controlled design is crucial for determining the true efficacy of the compound.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess acute inflammation.
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to different groups:
-
Control (Placebo): Receives the vehicle (e.g., normal saline).
-
This compound: Receives this compound at various doses.
-
Positive Control (Optional): Receives a standard non-steroidal anti-inflammatory drug (NSAID) like ketoprofen or indomethacin.
-
-
Drug Administration: this compound or placebo is typically administered intravenously (IV) or intramuscularly (IM) at a specified time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage increase in paw volume is calculated.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue and blood samples collected to measure levels of inflammatory mediators such as PGE2, TNF-α, and IL-6.
Formalin Test
The formalin test is a model of tonic, localized pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Experimental Protocol:
-
Animals: Mice are commonly used for this assay.
-
Acclimatization and Habituation: Animals are acclimatized and habituated to the observation chambers for a few days before the experiment.
-
Grouping: Animals are randomly assigned to:
-
Control (Placebo): Receives vehicle (e.g., normal saline).
-
This compound: Receives this compound at different doses.
-
Positive Control (Optional): Receives a standard analgesic like morphine.
-
-
Drug Administration: this compound or placebo is administered (e.g., IV or IM) at a predetermined time before the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the dorsal surface of the hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the total time spent licking or biting the injected paw is recorded for two distinct periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-30 minutes post-injection.
-
-
Data Analysis: The duration of licking/biting in each phase is compared between the treatment groups and the placebo group.
Burn Injury Model
This model mimics the inflammatory response associated with thermal injury.
Experimental Protocol:
-
Animals: Sprague-Dawley rats are often used.
-
Induction of Burn Injury: Under anesthesia, a controlled burn injury is induced on the dorsal side of the animal.
-
Grouping:
-
Sham: Anesthetized but no burn injury.
-
Burn + Placebo: Burn injury followed by administration of saline.
-
Burn + this compound: Burn injury followed by administration of this compound at various doses.
-
-
Drug Administration: this compound or placebo is administered (e.g., IM) shortly after the burn injury and may be repeated at intervals.
-
Outcome Measures:
-
Survival Rate: Monitored over a period (e.g., 48 hours).
-
Inflammatory Markers: Blood and tissue samples are collected at different time points to measure levels of cytokines (e.g., IL-6, CINC-1), prostaglandin E metabolite (PGEM), and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[4]
-
Organ Damage: Histopathological examination of organs like the lungs, liver, and kidneys.[4]
-
Data Presentation: this compound vs. Placebo and Alternatives
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound with placebo and other relevant treatments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Volume Increase (%) at 4h | Reference |
| Control (Vehicle) | - | ~100% | [5] |
| This compound (Pre-treatment) | 10 mg/kg | ~25% | [5] |
| Ketoprofen (Pre-treatment) | 10 mg/kg | ~50% | [5] |
Note: Data is estimated from graphical representations in the cited study. The study did not include a direct placebo group but used a vehicle control. The comparison with ketoprofen, a non-selective NSAID, highlights the potent anti-inflammatory effect of this compound.
Table 2: Effect of this compound on Zymosan-Induced Paw Edema and Hyperalgesia in Mice
| Treatment Group | Paw Edema (% increase) | Hindpaw Withdrawal Latency (s) | Reference |
| Vehicle | ~100% | Decreased (Hyperalgesia) | [5] |
| This compound (20 mg/kg) | Significantly reduced vs. Vehicle | No significant change vs. Vehicle | [5] |
Note: This study used a vehicle control as a placebo. The data indicates that in this model, this compound reduced inflammation (edema) but did not significantly affect thermal hyperalgesia in the paw.
Table 3: Effect of this compound on Inflammatory Markers in a Rat Burn Injury Model
| Treatment Group | Dose | Plasma IL-6 (pg/mL) at 48h | Lung MPO (U/g tissue) at 6h | Survival Rate at 48h | Reference |
| Sham | - | ~50 | ~2 | 100% | [4] |
| Burn + Saline (Placebo) | - | ~400 | ~6 | 56.5% | [4] |
| Burn + this compound | 1.0 mg/kg | Significantly reduced vs. Placebo | Significantly reduced vs. Placebo | 66.6% | [4] |
Note: Data is based on findings from the cited study. This compound at 1.0 mg/kg demonstrated a significant reduction in systemic and local inflammatory markers compared to the saline placebo group and showed a trend towards improved survival.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow of a preclinical placebo-controlled study and the logical relationship between the different components of the study design.
Figure 2: Experimental Workflow.
Figure 3: Logical Relationships in Study Design.
Conclusion
The design of placebo-controlled preclinical studies is fundamental to accurately assess the therapeutic potential of this compound. The use of established models such as carrageenan-induced paw edema, the formalin test, and burn injury models, coupled with a saline placebo control, allows for the robust evaluation of this compound's analgesic and anti-inflammatory efficacy. The available data from such studies indicate that this compound significantly reduces inflammation and inflammatory markers compared to placebo. For a comprehensive evaluation, it is recommended to include multiple dose levels of this compound and, where appropriate, a positive control with a standard NSAID. Future preclinical research should continue to employ rigorous placebo-controlled designs to further elucidate the mechanisms and full therapeutic potential of this compound in various pain and inflammatory conditions.
References
- 1. Alternatives to Opioids in the Pharmacologic Management of Chronic Pain Syndromes: A Narrative Review of Randomized, Controlled, and Blinded Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 expression and function in the hyperalgesic response to paw inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Species Analysis of Parecoxib's Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative pharmacology of parecoxib across species, supported by experimental data.
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active metabolite, valdecoxib. Its primary mechanism of action involves the inhibition of prostaglandin synthesis, which mediates its analgesic and anti-inflammatory effects. This guide provides a comparative overview of the experimental data on the efficacy and safety of this compound in humans, dogs, and rats, offering valuable insights for preclinical and clinical research.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative findings from various studies, providing a basis for cross-species comparison of this compound's efficacy and selectivity.
Table 1: Analgesic Efficacy of this compound in Postoperative Pain
| Species | Model/Procedure | Dose(s) | Key Efficacy Endpoints | Results |
| Human | Orthopedic Surgery | 40 mg IV | Postoperative resting pain scores (0-10 scale) at 6, 12, 24, and 48 hours | Significant reduction compared to placebo at all time points[1] |
| Cumulative morphine consumption over 24 hours | 37% less morphine consumed compared to placebo[2] | |||
| Rat | Hind-paw Incision | 6 mg/kg IP (pretreatment) | Paw withdrawal threshold (g) | Significantly inhibited the reduction in paw withdrawal threshold for 3 hours post-incision compared to vehicle[3] |
| Dog | N/A | N/A | N/A | Direct quantitative data for this compound in a postoperative pain model is limited. However, other coxibs like robenacoxib and mavacoxib have demonstrated efficacy in managing postoperative pain and osteoarthritis in dogs[4][5][6]. |
Table 2: Anti-Inflammatory Effects of this compound
| Species | Model | Dose(s) | Key Anti-Inflammatory Markers | Results |
| Rat | Burn Injury | 1.0 mg/kg IM | Plasma CINC-1, IL-6, PGEM, and lung MPO levels | Significantly reduced levels compared to the saline-treated burn group[7] |
| 1.0 mg/kg and 10 mg/kg IM | Lung PGE2 levels at 6 hours post-burn | Dose-dependent reduction of approximately 20% and 40%, respectively[7] |
Table 3: In Vitro COX-2 Selectivity of Valdecoxib (Active Metabolite of this compound)
| Species | Assay | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Human | Recombinant Enzyme Assay | 150 | 0.005 | 30,000 |
| Human Whole-Blood Assay | 21.9 | 0.24 | 91.25 | |
| Rat | N/A | >200 mg/kg (in vivo) | ED50 = 0.03 - 5.9 mg/kg (in vivo models of inflammation) | High in vivo selectivity, with COX-1 spared at doses significantly higher than effective anti-inflammatory doses[8] |
| Dog | Canine Whole Blood Assay | N/A for valdecoxib | N/A for valdecoxib | Data for other coxibs show high COX-2 selectivity in dogs. For example, robenacoxib has a COX-1/COX-2 IC50 ratio of 128.8 in canine whole blood[9]. |
Table 4: Pharmacokinetic Parameters of this compound/Valdecoxib
| Species | Parameter | This compound | Valdecoxib |
| Human | Elimination Half-life | ~22 minutes | ~8 hours |
| Dog | Elimination Half-life | N/A | ~2 hours |
| Absolute Bioavailability (IM) | 66% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies cited in this guide.
Rat Model of Burn Injury and Inflammation
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: Anesthetized rats were subjected to a 45% total body surface area full-thickness scald burn. Fluid resuscitation was administered intraperitoneally.
-
Treatment: this compound (0.1, 1.0, or 10 mg/kg) or saline was administered intramuscularly at 20 minutes, 12 hours, 24 hours, and 36 hours post-burn.
-
Assessments: Survival rates were monitored for 48 hours. At 6, 24, and 48 hours post-burn, blood and lung tissue samples were collected for the analysis of inflammatory cytokines (CINC-1, IL-6), prostaglandin E metabolite (PGEM), and myeloperoxidase (MPO) activity.
Rat Model of Surgical Pain
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: A surgical incision was made on the plantar aspect of the hind paw.
-
Treatment: this compound (6 mg/kg) or vehicle was administered intraperitoneally 20 minutes before or 20 minutes after the incision.
-
Assessments: Pain hypersensitivity was measured using the von Frey test to determine the paw withdrawal threshold (PWT) at baseline and at various time points post-incision. Spinal cord tissue was analyzed for the expression of phosphorylated extracellular signal-regulated kinase (p-ERK).
-
Reference: [3]
Canine In Vitro Whole Blood Assay for COX Selectivity
-
Sample: Heparinized whole blood from healthy dogs.
-
Procedure for COX-1: Blood was allowed to clot to induce thromboxane B2 (TxB2) production, a marker of COX-1 activity.
-
Procedure for COX-2: Lipopolysaccharide (LPS) was added to the blood to induce the expression of COX-2, and the subsequent production of prostaglandin E2 (PGE2) was measured.
-
Treatment: Various concentrations of the test NSAID were added to the blood samples.
-
Assessments: The concentrations of TxB2 and PGE2 were measured using enzyme-linked immunosorbent assays (ELISA). The IC50 values (the concentration of the drug that inhibits 50% of the enzyme activity) for COX-1 and COX-2 were determined, and the selectivity ratio was calculated.
Human Clinical Trials for Postoperative Pain
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adult patients undergoing various surgical procedures (e.g., orthopedic, gynecologic).
-
Treatment: Intravenous administration of this compound (typically a 40 mg loading dose followed by 20 mg every 12 hours) or placebo.
-
Assessments:
-
Pain Intensity: Measured using a visual analog scale (VAS) or a numeric rating scale (NRS) at multiple time points post-surgery.
-
Rescue Analgesic Consumption: The total amount of opioid medication (e.g., morphine) required by patients for breakthrough pain was recorded.
-
Adverse Events: The incidence of side effects such as nausea, vomiting, and dizziness was monitored.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the cross-species effects of this compound.
References
- 1. Efficacy and safety of this compound sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of the COX-2 inhibitor this compound on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. | Semantic Scholar [semanticscholar.org]
- 7. This compound Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduced Postsurgical Pain and Facilitated Movement More Than Patient Controlled Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Parecoxib vs. Traditional NSAIDs in Joint Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of parecoxib, a selective COX-2 inhibitor, with that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) in the management of joint inflammation. The information is compiled from a range of clinical studies to support research and development in pain and inflammation therapeutics.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs, such as ibuprofen, diclofenac, and ketorolac, exert their anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. However, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastrointestinal mucosa and maintaining kidney function, can lead to undesirable side effects.[1][4]
This compound, on the other hand, is a prodrug that is rapidly hydrolyzed in the liver to its active form, valdecoxib.[5][6] Valdecoxib is a selective COX-2 inhibitor, meaning it preferentially blocks the COX-2 enzyme responsible for producing prostaglandins that mediate pain and inflammation.[5][7] This selectivity for COX-2 is designed to reduce the risk of gastrointestinal adverse events associated with traditional NSAIDs.[5]
Comparative Efficacy in Clinical Trials
Multiple clinical trials have compared the efficacy of this compound with various traditional NSAIDs in managing pain and inflammation associated with joint conditions, particularly in the context of orthopedic surgery and osteoarthritis.
Postoperative Pain Management in Orthopedic Surgery
Studies comparing this compound with ketorolac, a potent traditional NSAID, have shown mixed but generally comparable analgesic efficacy in the initial 24 to 48 hours following orthopedic surgery.[8] Some studies suggest that low-dose ketorolac may provide superior pain control in the first 24 hours after total knee arthroplasty (TKA). Conversely, other research indicates that this compound may be more effective than ketorolac in the first 24 hours post-surgery for certain orthopedic procedures.[9]
| Study | Traditional NSAID | Dosage | Key Efficacy Findings | Opioid Sparing Effect |
| Retrospective Cohort Study (TKA) | Ketorolac | Ketorolac: 15 mg IV every 6h; this compound: 40 mg IV every 12h | Ketorolac showed significantly lower Visual Numeric Rating Scale (VNRS) scores at 8 and 20 hours post-surgery. | Ketorolac was associated with reduced opioid use in the first 24 hours. |
| Randomized Controlled Trial (TKA)[8] | Ketorolac | Ketorolac: 30 mg IV every 12h; this compound: 20 mg initially, then 40 mg every 12h | Ketorolac group had a significantly lower VAS pain score at 6 hours post-TKA. VAS scores were comparable at 24 and 48 hours. | Total morphine consumption at 24 and 48 hours was comparable between groups. |
| Randomized Controlled Trial (Posterior Lumbar Spinal Fusion)[10] | Ketorolac | Single preoperative dose of Ketorolac or this compound | Both drugs showed significantly better early postoperative pain reduction compared to placebo. No significant difference between ketorolac and this compound. | No significant difference in morphine consumption among the groups. |
| Comparative Study (Uvulopalatopharyngoplasty)[11] | Ketorolac | This compound: Twice daily; Ketorolac: Thrice daily | This compound exhibited superior efficacy in reducing resting pharyngeal pain at 24 and 48 hours postoperatively. | Not explicitly stated, but improved pain control with this compound suggests a potential for reduced opioid need. |
Management of Knee Osteoarthritis
In patients with early knee osteoarthritis, intra-articular injection of this compound has demonstrated superior clinical efficacy compared to oral celecoxib (another selective COX-2 inhibitor) and basic treatment with oral glucosamine.[12] Patients receiving this compound showed significantly improved Visual Analogue Scale (VAS) and Hospital for Special Surgery (HSS) scores.[12]
| Study | Intervention Groups | Key Efficacy Findings (at 12 months) | Patient Satisfaction |
| Retrospective Analysis (Early Knee Osteoarthritis)[12] | A: Basic treatment + oral glucosamineB: Oral celecoxib + basic treatment + oral glucosamineC: Intra-articular this compound + basic treatment + oral glucosamine | Group C showed superior improvement in VAS and HSS scores compared to groups A and B. Group B outperformed group A. | Highest in group C. |
Experimental Protocols
A typical experimental design for comparing the analgesic efficacy of this compound and a traditional NSAID in a postoperative setting is a prospective, randomized, double-blind, placebo-controlled trial.
Key Methodological Considerations from a Representative Study (Post-TKA): [8]
-
Study Design: Prospective, randomized, controlled study.
-
Patient Population: 100 patients undergoing unilateral TKA.
-
Intervention Groups:
-
Ketorolac Group (n=50): Intraoperative periarticular injection (PAI) with 100 mg of bupivacaine and 30 mg of ketorolac, followed by 30 mg of intravenous ketorolac every 12 hours for 48 hours.
-
This compound Group (n=50): PAI with 20 mg of this compound, followed by an initial intravenous dose of 20 mg, then 40 mg every 12 hours.
-
-
Primary Outcomes: Visual Analog Scale (VAS) for postoperative pain, amount of morphine consumption, perioperative blood loss (PBL), and blood transfusion rate.
-
Data Collection: Pain scores and morphine consumption were recorded at regular intervals (e.g., 6, 24, and 48 hours post-surgery).
Conclusion
This compound, with its selective COX-2 inhibition, offers a comparable analgesic and anti-inflammatory efficacy to traditional NSAIDs in the management of joint inflammation, particularly in the postoperative setting.[13][14] The primary advantage of this compound lies in its potential for a better gastrointestinal safety profile. However, the choice between this compound and a traditional NSAID should be based on a comprehensive assessment of the patient's clinical condition, including cardiovascular and renal risk factors, as well as the specific clinical context. For instance, in short-term postoperative pain management, both drug classes have demonstrated utility, with some studies suggesting slight advantages for one over the other depending on the specific drug, dosage, and surgical procedure.[8][9] The intra-articular administration of this compound presents a promising alternative for localized joint inflammation, potentially minimizing systemic side effects.[12] Further head-to-head clinical trials are warranted to delineate the precise therapeutic niches for this compound and various traditional NSAIDs in the diverse landscape of joint inflammatory conditions.
References
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. mims.com [mims.com]
- 8. A randomized controlled trial comparing the efficacies of ketorolac and this compound for early pain management after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Comparing this compound and ketorolac as preemptive analgesia in patients undergoing posterior lumbar spinal fusion: a prospective randomized double-blinded placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of intra-articular injection of this compound vs oral administration of celecoxib for the clinical efficacy in the treatment of early knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parecoxib for Postoperative Pain Management: A Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of parecoxib with other analgesics for postoperative pain management, drawing on data from multiple meta-analyses of randomized controlled trials. The objective is to present a clear, data-driven overview of this compound's efficacy and safety profile to inform research and clinical development decisions.
Efficacy of this compound in Postoperative Pain
This compound, a selective COX-2 inhibitor, has been extensively studied for its role in managing acute postoperative pain. Meta-analyses of clinical trials have consistently demonstrated its effectiveness in reducing pain intensity and the need for opioid rescue medication compared to placebo.
This compound vs. Placebo
A meta-analysis of seven randomized controlled trials (RCTs) involving 1,939 patients found that patient-controlled analgesia (PCA) combined with this compound sodium resulted in a significantly higher rate of 'effective' treatment as evaluated by patients, compared to PCA with placebo.[1] This effect was observed at 24, 48, and 72 hours post-surgery.[1]
Another systematic review and meta-analysis focusing on orthopedic surgery, which included 27 trials with 2,840 patients, showed that intravenous this compound led to significant reductions in postoperative resting pain scores at 6, 12, 24, and 48 hours compared to placebo.[2][3] Furthermore, this analysis revealed a significant reduction in cumulative morphine consumption and a lower proportion of patients requiring rescue analgesia in the this compound group.[2][3]
Table 1: Efficacy of this compound vs. Placebo in Postoperative Pain
| Outcome Measure | Time Point | Result (this compound vs. Placebo) | 95% Confidence Interval | Source |
| Patient-Rated 'Effective' Treatment (RR) | 24 hours | 1.41 | 1.13 - 1.75 | [1] |
| 48 hours | 1.25 | 1.15 - 1.35 | [1] | |
| 72 hours | 1.30 | 1.21 - 1.40 | [1] | |
| Resting Pain Score (MD) | 6 hours | -0.87 | -1.71 to -0.03 | [2][3] |
| 12 hours | -0.86 | -1.26 to -0.46 | [2][3] | |
| 24 hours | -0.57 | -0.84 to -0.31 | [2][3] | |
| 48 hours | -0.40 | -0.69 to -0.11 | [2][3] | |
| Cumulative Morphine Consumption (MD) | 24-72 hours | -11.30 mg | -14.79 to -7.81 mg | [2][3] |
| Requirement for Rescue Analgesia (RR) | - | 0.83 | 0.77 - 0.89 | [2][3] |
RR: Relative Risk; MD: Mean Difference.
This compound vs. Ketorolac
Ketorolac, a non-selective NSAID, is a common comparator for this compound in postoperative pain management. Studies comparing the two have shown comparable analgesic efficacy, with some differences in specific contexts and side effect profiles.
A prospective, randomized, double-blinded, placebo-controlled trial comparing preemptive analgesia with this compound and ketorolac in patients undergoing posterior lumbar spinal fusion found that both drugs provided significantly better early postoperative pain control than placebo, with no significant difference in pain scores between the two active treatment groups at any time point.[4][5]
In a study on patients undergoing total knee arthroplasty, the ketorolac group had a significantly lower VAS pain score at 6 hours post-surgery compared to the this compound group.[6] However, pain scores and morphine consumption were comparable at 24 and 48 hours.[6] Notably, perioperative blood loss was significantly lower in the this compound group.[6] Conversely, a study on pain management after uvulopalatopharyngoplasty found that intravenous this compound offered superior analgesic benefits, particularly in alleviating swallowing pain in the early postoperative period, compared to ketorolac.[7]
Table 2: Efficacy of this compound vs. Ketorolac in Postoperative Pain
| Outcome Measure | Surgical Context | Result (this compound vs. Ketorolac) | Source |
| Postoperative Pain Scores | Posterior Lumbar Spinal Fusion | No significant difference | [4][5] |
| VAS Pain Score at 6h | Total Knee Arthroplasty | Ketorolac showed lower pain scores | [6] |
| VAS Pain Score at 24h & 48h | Total Knee Arthroplasty | Comparable pain scores | [6] |
| Postoperative Swallowing Pain | Uvulopalatopharyngoplasty | This compound showed superior pain relief | [7] |
| Perioperative Blood Loss | Total Knee Arthroplasty | This compound associated with less blood loss | [6] |
Safety Profile of this compound
The safety of this compound, particularly concerning cardiovascular and gastrointestinal events, is a critical consideration for its clinical use.
A meta-analysis of seven RCTs indicated that the combination of PCA with this compound sodium reduced the incidence of postoperative fever and nausea and vomiting compared to PCA alone.[1][8] There was no significant difference in the rates of respiratory depression, pruritus, or headache.[1][8]
The meta-analysis focused on orthopedic surgery found no difference in the incidence of adverse events between the this compound and placebo groups.[2][3]
Table 3: Safety of this compound vs. Placebo in Postoperative Pain
| Adverse Event | Result (this compound vs. Placebo) (RR) | 95% Confidence Interval | Source |
| Postoperative Fever | 0.34 | 0.22 - 0.53 | [1] |
| Nausea and Vomiting | 0.69 | 0.57 - 0.83 | [1] |
| Respiratory Depression | 0.84 | 0.38 - 1.83 | [1] |
| Pruritus | 0.91 | 0.54 - 1.52 | [1] |
| Headache | 0.77 | 0.47 - 1.28 | [1] |
RR: Relative Risk.
Experimental Protocols
The findings presented in this guide are based on meta-analyses of randomized controlled trials. The general methodology for these meta-analyses is outlined below.
Search Strategy and Study Selection
The meta-analyses included in this review conducted comprehensive searches of multiple electronic databases, such as PubMed, Cochrane Central Register of Controlled Trials, EMBASE, and others, to identify relevant RCTs.[1][3][9] The inclusion criteria typically involved randomized, double-blind, placebo-controlled or active-controlled trials of this compound for acute postoperative pain in adult patients.
Data Extraction and Quality Assessment
Two reviewers independently extracted data from the included studies using a standardized form.[1][9] The methodological quality of the included RCTs was assessed using established tools like the Cochrane Collaboration's tool for assessing the risk of bias.[9]
Statistical Analysis
The primary outcomes analyzed were typically pain intensity scores (e.g., Visual Analog Scale - VAS) at various time points, total opioid consumption, and the proportion of patients requiring rescue medication. Safety outcomes included the incidence of adverse events. Dichotomous data were often analyzed using relative risk (RR), while continuous data were analyzed using mean difference (MD) or standardized mean difference (SMD), all with 95% confidence intervals (CIs).[1][2][3]
Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[10] Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins that mediate pain and inflammation.[11]
This compound's mechanism of action.
Experimental Workflow for Meta-Analysis
The workflow for conducting a meta-analysis of clinical trials follows a structured process to ensure systematic and unbiased synthesis of evidence.
Workflow of a meta-analysis.
References
- 1. Efficacy and safety of this compound sodium for acute postoperative pain: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Pain Relief after Orthopedic Surgery: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous this compound for Pain Relief after Orthopedic Surgery: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing this compound and ketorolac as preemptive analgesia in patients undergoing posterior lumbar spinal fusion: a prospective randomized double-blinded placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized controlled trial comparing the efficacies of ketorolac and this compound for early pain management after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of this compound sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Postoperative Pain Relief by this compound Injection after Laparoscopic Surgeries: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. nbinno.com [nbinno.com]
Parecoxib's Opioid-Sparing Efficacy in Surgical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of parecoxib's performance in reducing opioid consumption in various surgical models, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the available evidence, methodologies for validation, and a clear comparison with alternative treatments.
Mechanism of Action: Selective COX-2 Inhibition
This compound is a water-soluble, injectable prodrug of valdecoxib.[1] Its therapeutic effects are attributable to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] Upon intravenous or intramuscular administration, this compound is rapidly hydrolyzed in the liver to its active form, valdecoxib.[1][3]
Valdecoxib exhibits high selectivity for the COX-2 enzyme, which is primarily induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][4] By inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting analgesic and anti-inflammatory effects.[2][4] Unlike non-selective NSAIDs, its minimal inhibition of the COX-1 isoform at therapeutic doses is thought to reduce the risk of gastrointestinal adverse effects and impairment of platelet aggregation.[5]
Caption: this compound is converted to valdecoxib, which selectively inhibits COX-2.
Experimental Validation of Opioid-Sparing Effects
The opioid-sparing effect of this compound is typically validated through randomized, double-blind, placebo-controlled clinical trials in various surgical settings. A general workflow for such a study is outlined below.
Caption: A typical workflow for a clinical trial evaluating this compound.
Experimental Protocols
A representative experimental protocol for a study validating the opioid-sparing effect of this compound in a surgical model, such as major orthopedic or gastrointestinal surgery, would typically involve the following:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients scheduled for major elective surgery (e.g., total knee or hip arthroplasty, major gastrointestinal surgery via laparotomy) under general or regional anesthesia.[6][7]
-
Exclusion Criteria: Patients with known hypersensitivity to NSAIDs, sulfonamides, or opioids; history of gastrointestinal bleeding or perforation; severe renal or hepatic impairment; or a history of cardiovascular disease.
-
Intervention:
-
This compound Group: An initial intravenous (IV) dose of 40 mg this compound administered pre- or post-operatively, followed by 20 mg or 40 mg every 12 hours for a specified duration (e.g., 48-72 hours).[8]
-
Placebo Group: An equivalent volume of saline administered on the same schedule as the this compound group.[6][7]
-
Alternative NSAID Group (if applicable): A standard dose of another injectable NSAID, such as ketorolac (e.g., 30 mg IV loading dose followed by 90 mg combined with morphine in a PCA).[9]
-
-
Postoperative Analgesia: All patients receive access to patient-controlled analgesia (PCA) with an opioid, typically morphine. The PCA pump is programmed to deliver a set bolus dose with a lockout interval.
-
Outcome Measures:
-
Primary Endpoint: Cumulative opioid (e.g., morphine) consumption over a defined postoperative period (e.g., 24, 48, and 72 hours).[6]
-
Secondary Endpoints:
-
Pain intensity scores at rest and with movement, assessed using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) at specified time points.[10][11]
-
Patient's Global Evaluation of Study Medication.[6]
-
Incidence of opioid-related adverse events (e.g., nausea, vomiting, sedation, pruritus).[12]
-
Need for rescue analgesia.
-
-
Comparative Performance Data
The following tables summarize the quantitative data from various clinical trials comparing the opioid-sparing effect of this compound with placebo and other alternatives in different surgical models.
Opioid Consumption
| Surgical Model | Comparator | This compound Dose | Mean Morphine Consumption Reduction vs. Comparator (Timeframe) | Reference |
| Major Orthopedic Surgery | Placebo | 40 mg initial dose | 28% (24h), 33% (48h) | [12] |
| Major Gastrointestinal Surgery | Placebo | 40 mg initial dose | 45% (24h), 41% (48h), 40% (72h) | [6] |
| Post-Cesarean Delivery | Ketorolac | 40 mg initial, then 20 mg/24h | 22% (72h) | [8] |
| Total Knee Arthroplasty | Opioid-based protocol | Multiple doses | Significant reduction at 24, 48, and 72 hours | [3] |
| Orthopedic Surgery (Meta-analysis) | Placebo | Not specified | ~11.30 mg (24h) | [10] |
Pain Scores (Visual Analog Scale - VAS)
| Surgical Model | Comparator | This compound Dose | Pain Score Reduction vs. Comparator (Timeframe) | Reference |
| Major Orthopedic Surgery | Placebo | 40 mg initial dose | Significant reduction on Day 2 (-22%) and Day 3 (-17%) | [7] |
| Major Gastrointestinal Surgery | Placebo | 40 mg initial dose | Significantly lower on Day 2 (-33%) and Day 3 (-35%) | [6] |
| Post-Cesarean Delivery | Ketorolac | 40 mg initial, then 20 mg/24h | Lower pain scores at 24h and 72h | [8] |
| Uvulopalatopharyngoplasty | Ketorolac | Not specified | Significantly lower resting pain at 24h and 48h; lower swallowing pain at 4, 24, 48, and 72h | [13] |
| Artificial Joint Replacement (Meta-analysis) | Placebo | Not specified | Significantly reduced VAS scores at 24h and 48h at rest, and 24, 48, and 72h with movement | [14] |
Adverse Events
| Study Focus | Comparator | Key Findings on Adverse Events | Reference |
| Major Orthopedic Surgery | Placebo | Reduced risk of fatigue, drowsiness, inability to concentrate, confusion, nausea, and constipation in the this compound group. | [12] |
| Major Gastrointestinal Surgery | Placebo | Significantly lower risk of fatigue and drowsiness with this compound. | [6] |
| Post-Cesarean Delivery | Ketorolac | No statistical differences in adverse effects between this compound and ketorolac groups. | [8] |
| Meta-analysis of various surgeries | Placebo (with PCA) | This compound combined with PCA reduced the incidence of postoperative fever, nausea, and vomiting. | [12] |
Conclusion
The evidence from numerous clinical trials across various surgical models, including major orthopedic and gastrointestinal surgeries, consistently demonstrates that this compound has a significant opioid-sparing effect.[6][7] When used as part of a multimodal analgesic regimen, this compound not only reduces the total amount of opioids required for adequate postoperative pain control but also leads to lower pain scores compared to placebo.[6][7] Furthermore, the reduction in opioid consumption is associated with a decreased incidence of common opioid-related side effects, such as nausea, vomiting, and sedation.[12]
In comparative studies, this compound has shown comparable or superior analgesic efficacy and a better side-effect profile in some instances when compared to other NSAIDs like ketorolac.[8][13] The data strongly supports the use of this compound as a valuable component of multimodal analgesia to improve postoperative pain management and patient recovery. Further research could continue to explore its efficacy and safety in a wider range of surgical procedures and patient populations.
References
- 1. [PDF] this compound relieves pain and has an opioid-sparing effect following major gastrointestinal surgery | Semantic Scholar [semanticscholar.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing this compound and ketorolac as preemptive analgesia in patients undergoing posterior lumbar spinal fusion: a prospective randomized double-blinded placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound relieves pain and has an opioid-sparing effect following major gastrointestinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Provides Analgesic and Opioid-Sparing Effects Following Major Orthopedic Surgery: A Subset Analysis of a Randomized, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aja.org.tw [aja.org.tw]
- 9. Comparison of the efficacy of this compound versus ketorolac combined with morphine on patient-controlled analgesia for post-cesarean delivery pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous this compound for Pain Relief after Orthopedic Surgery: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of this compound Sodium in the Multimodal Analgesia after Total Knee Arthroplasty: A Randomized Double‐blinded Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Provides Analgesic and Opioid-Sparing Effects Following Major Orthopedic Surgery: A Subset Analysis of a Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Ketorolac and this compound for Postoperative Pain Management in Uvulopalatopharyngoplasty [mdpi.com]
- 14. The Efficacy and Safety of this compound Multimodal Preemptive Analgesia in Artificial Joint Replacement: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Parecoxib: A Guide for Laboratory Professionals
The proper disposal of Parecoxib, a selective COX-2 inhibitor, is critical to ensure personnel safety and prevent environmental contamination. As a substance classified with reproductive toxicity and as very toxic to aquatic life with long-lasting effects, adherence to regulated disposal protocols is not merely a matter of compliance, but a fundamental aspect of responsible laboratory practice[1][2]. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. Specific guidelines for healthcare facilities managing hazardous waste pharmaceuticals are outlined in 40 CFR Part 266, Subpart P[3][5][6]. While this compound is not explicitly a P- or U-listed hazardous waste, its environmental hazards necessitate that it be managed as a potentially hazardous waste[7][8]. Disposal must always be conducted in accordance with all applicable country, federal, state, and local regulations[1][7].
**Step-by-Step Disposal Procedure for this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes protective gloves, a lab coat or protective clothing, and eye/face protection[2][7].
-
Waste Segregation: Segregate all this compound-related waste. This includes expired or unused vials of the lyophilized powder, reconstituted solutions, and materials contaminated with this compound (e.g., syringes, gloves, bench paper). This waste must not be disposed of in standard trash or sharps containers intended for non-hazardous materials.
-
Containment: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Prohibition of Sewer Disposal: Do not dispose of this compound down the drain or flush it down the toilet[3][4][9]. This compound is recognized as hazardous to water and should be prevented from entering sewers or any water courses[1][10].
-
Engage a Licensed Disposal Vendor: Arrange for the collection and disposal of the waste through a certified hazardous or pharmaceutical waste management company. These companies are equipped to transport and dispose of the material in compliance with regulatory standards, typically via incineration[3][8].
-
Maintain Documentation: Keep detailed records of all disposed pharmaceutical waste, including the substance name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Emergency Spill Protocol
In the event of a this compound spill, follow these immediate procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[7].
-
Wear Appropriate PPE: Don a full set of PPE, including a self-contained breathing apparatus if dealing with a large quantity of powder, to avoid inhaling dust or vapors[7][8].
-
Contain the Spill: Prevent further leakage or spreading. Keep the product away from drains and water sources[1][7].
-
Clean-Up:
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate them[1][7].
-
Dispose of Contaminated Materials: All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous pharmaceutical waste according to the procedures outlined above[1][7][10].
Summary of this compound Safety and Disposal Data
The following table summarizes key quantitative and qualitative data for this compound, pertinent to its safe handling and disposal.
| Parameter | Data / Information | Source Citation |
| CAS Number | 198470-85-8 (this compound Sodium) | [7] |
| Molecular Formula | C19H17N2NaO4S | [7] |
| GHS Hazard Classifications | Reproductive Toxicity (Category 2), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1) | [1][2][7] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H410: Very toxic to aquatic life with long lasting effects. | [1][2][7] |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations. | [1][2][7] |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. Avoid release to the environment. | [1][10] |
| Recommended Disposal Method | Incineration via a licensed waste disposal plant. | [1][3][8] |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
References
- 1. This compound|198470-84-7|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. kmpharma.in [kmpharma.in]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
